molecular formula C14H17NO4 B2531344 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic Acid CAS No. 900640-35-9

4,6-diethoxy-5-methyl-1H-indole-2-carboxylic Acid

Cat. No.: B2531344
CAS No.: 900640-35-9
M. Wt: 263.293
InChI Key: CLNGWOMESLWAQD-UHFFFAOYSA-N
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Description

4,6-diethoxy-5-methyl-1H-indole-2-carboxylic Acid is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.293. The purity is usually 95%.
BenchChem offers high-quality 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-4-18-12-7-10-9(6-11(15-10)14(16)17)13(8(12)3)19-5-2/h6-7,15H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNGWOMESLWAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C2C=C(NC2=C1)C(=O)O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mass Spectrometry of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative of interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the methodologies, expected fragmentation patterns, and data interpretation for this class of compounds.

Introduction: The Significance of Indole-2-Carboxylic Acids

Indole-2-carboxylic acid and its derivatives are a critical class of heterocyclic compounds that form the scaffold of numerous biologically active molecules and pharmaceuticals. Their structural characterization is a fundamental aspect of drug discovery and development, ensuring the identity and purity of synthesized compounds. Mass spectrometry (MS) is an indispensable tool in this process, providing sensitive and specific molecular weight determination and structural elucidation through fragmentation analysis.[1] This guide will focus on the specific analytical challenges and strategies for 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid, a molecule with multiple functional groups that influence its behavior in the mass spectrometer.

Analytical Approach: High-Resolution Tandem Mass Spectrometry

For the comprehensive analysis of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid, a high-resolution tandem mass spectrometry (HR-MS/MS) approach is recommended. This technique combines the high mass accuracy of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers with the structural elucidation power of collision-induced dissociation (CID).[2][3]

Ionization: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the preferred ionization method for indole-2-carboxylic acids due to its soft ionization nature, which typically produces intact molecular ions with minimal in-source fragmentation.[3][4][5] Analysis can be performed in both positive and negative ion modes, which provide complementary information.

  • Negative Ion Mode ([M-H]⁻): The carboxylic acid moiety is readily deprotonated, making negative ion mode highly sensitive for detecting the [M-H]⁻ ion. This is often the primary mode for initial molecular weight confirmation.[4][6]

  • Positive Ion Mode ([M+H]⁺): Protonation can occur on the indole nitrogen or the carbonyl oxygen. While generally less sensitive than negative mode for this class of compounds, positive mode is crucial for subsequent fragmentation studies that can provide detailed structural information. Adduct formation, such as [M+Na]⁺ or [M+NH₄]⁺, may also be observed.[7][8]

Experimental Workflow

A typical experimental workflow for the analysis of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid using LC-MS/MS is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Compound Solution (e.g., in Methanol/Water) LC_Column Reversed-Phase C18 Column Sample->LC_Column Injection ESI_Source Electrospray Ionization (ESI) LC_Column->ESI_Source Elution Mobile_Phase Gradient Elution (e.g., Water/Acetonitrile with 0.1% Formic Acid) MS1_Scan Full Scan MS (MS1) (Determine [M-H]⁻ and [M+H]⁺) ESI_Source->MS1_Scan Isolation Precursor Ion Isolation MS1_Scan->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2_Scan Product Ion Scan (MS2) (Acquire Fragmentation Spectrum) CID->MS2_Scan Data_Processing Data Processing & Interpretation (Molecular Formula Confirmation, Fragmentation Analysis) MS2_Scan->Data_Processing

Caption: Experimental workflow for LC-MS/MS analysis.

Detailed Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid at a concentration of 1 mg/mL in methanol.
  • Dilute the stock solution to a working concentration of 1-10 µg/mL with an appropriate solvent mixture, typically matching the initial mobile phase conditions (e.g., 50:50 methanol:water with 0.1% formic acid for positive ion mode, or without acid for negative ion mode).

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI).
  • Polarity: Positive and Negative.
  • Capillary Voltage: 3.0-4.0 kV.
  • Source Temperature: 120-150 °C.
  • Desolvation Gas Flow: 600-800 L/hr (Nitrogen).
  • Cone Voltage: 20-40 V (optimize for minimal fragmentation in MS1).
  • Full Scan (MS1) Range: m/z 50-500.
  • Tandem MS (MS/MS):
  • Select the [M-H]⁻ or [M+H]⁺ ion for fragmentation.
  • Collision Gas: Argon.
  • Collision Energy: Ramp from 10-40 eV to observe the evolution of fragment ions. This allows for a comprehensive understanding of the fragmentation pathways.[9][10]

Predicted Mass Spectra and Fragmentation Pathways

The structure of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid offers several potential sites for fragmentation. The following sections detail the expected fragmentation patterns in both negative and positive ion modes.

Molecular Formula: C₁₄H₁₇NO₄ Monoisotopic Mass: 263.1158 g/mol

Negative Ion Mode ESI-MS/MS

In negative ion mode, the precursor ion will be the deprotonated molecule, [M-H]⁻, at m/z 262.1085. The primary fragmentation pathways for carboxylic acids in negative mode are decarboxylation and the loss of water.[6][11]

  • Decarboxylation (Loss of CO₂): The most prominent fragmentation is expected to be the loss of carbon dioxide (44.00 Da) from the carboxylate anion. This is a characteristic fragmentation of deprotonated carboxylic acids.[6]

    • [M-H-CO₂]⁻: m/z 218.1181

  • Loss of a Methyl Radical from an Ethoxy Group: Subsequent fragmentation of the m/z 218.1181 ion could involve the loss of a methyl radical (•CH₃, 15.02 Da) from one of the ethoxy groups, although this is generally less favorable in negative ion mode.

  • Loss of Ethylene from an Ethoxy Group: A more likely secondary fragmentation would be the loss of ethylene (C₂H₄, 28.03 Da) from an ethoxy group.

Positive Ion Mode ESI-MS/MS

In positive ion mode, the precursor ion will be the protonated molecule, [M+H]⁺, at m/z 264.1230. The fragmentation in positive mode is expected to be more structurally informative.

  • Loss of Water (H₂O): The initial loss of water (18.01 Da) from the protonated carboxylic acid is a common fragmentation pathway.

    • [M+H-H₂O]⁺: m/z 246.1124. This likely forms a stable acylium ion.[12][13]

  • Decarboxylation (Loss of CO₂): While less common than in negative mode, loss of CO₂ (44.00 Da) can still occur.

    • [M+H-CO₂]⁺: m/z 220.1332

  • Loss of an Ethyl Group (C₂H₅): Cleavage of the ethyl group from one of the ethoxy substituents.

    • [M+H-C₂H₅]⁺: m/z 235.0968

  • Loss of Ethylene (C₂H₄): A common neutral loss from ethoxy groups is ethylene (28.03 Da).

    • [M+H-C₂H₄]⁺: m/z 236.0917. This can occur from either of the two ethoxy groups. A subsequent loss of a second ethylene molecule is also possible.

    • [M+H-2(C₂H₄)]⁺: m/z 208.0604

  • Combined Losses: A combination of these losses will likely be observed, providing a detailed fragmentation fingerprint. For example, the initial loss of water followed by the loss of ethylene.

    • [M+H-H₂O-C₂H₄]⁺: m/z 218.0811

Proposed Fragmentation Pathway (Positive Ion Mode)

The following diagram illustrates the predicted major fragmentation pathways for the [M+H]⁺ ion of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid.

fragmentation_pathway parent [M+H]⁺ m/z 264.1230 frag1 [M+H-H₂O]⁺ m/z 246.1124 parent->frag1 - H₂O frag2 [M+H-C₂H₄]⁺ m/z 236.0917 parent->frag2 - C₂H₄ frag3 [M+H-CO₂]⁺ m/z 220.1332 parent->frag3 - CO₂ frag1_1 [M+H-H₂O-C₂H₄]⁺ m/z 218.0811 frag1->frag1_1 - C₂H₄ frag2_1 [M+H-2(C₂H₄)]⁺ m/z 208.0604 frag2->frag2_1 - C₂H₄ frag2_2 [M+H-C₂H₄-CO]⁺ m/z 208.0604 frag2->frag2_2 - CO

Caption: Proposed fragmentation of [M+H]⁺ ion.

Data Presentation and Interpretation

For clear and concise reporting of mass spectrometric data, a tabular format is recommended.

Table 1: High-Resolution Mass Spectrometry Data for 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid

Ion SpeciesCalculated m/zObserved m/zMass Error (ppm)Proposed Formula
[M-H]⁻262.1085Enter ValueCalculateC₁₄H₁₆NO₄
[M+H]⁺264.1230Enter ValueCalculateC₁₄H₁₈NO₄
[M+Na]⁺286.1050Enter ValueCalculateC₁₄H₁₇NNaO₄

Table 2: Major Fragment Ions from MS/MS of [M+H]⁺ (m/z 264.1230)

Observed m/zProposed FormulaMass Error (ppm)Proposed Neutral Loss
246.1124C₁₄H₁₆NO₃CalculateH₂O
236.0917C₁₂H₁₄NO₄CalculateC₂H₄
218.0811C₁₂H₁₂NO₃CalculateH₂O + C₂H₄
208.0604C₁₀H₁₀NO₄Calculate2(C₂H₄)

Conclusion

The mass spectrometric analysis of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid is effectively achieved using ESI-HR-MS/MS. By leveraging both positive and negative ion modes, a comprehensive structural characterization can be performed. The predictable fragmentation patterns, including the loss of water, carbon dioxide, and ethylene from the ethoxy groups, provide a reliable fingerprint for the identification and confirmation of this molecule. The methodologies and expected fragmentation pathways outlined in this guide serve as a robust framework for researchers in the pharmaceutical and chemical sciences.

References

  • Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. [Link]

  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]

  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. [Link]

  • Determination of the collisionally activated dissociation of a substituted indole by orthogonal acceleration quadrupole time-of-flight mass spectrometry. PubMed. [Link]

  • Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Science Publishing. [Link]

  • Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. PubMed. [Link]

  • Application of High-Performance Liquid Chromatography/Electrospray Mass Spectrometry for Identification of Carboxylic Acids Containing Several Carboxyl Groups from Aqueous Solutions. Semantic Scholar. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. Technology Networks. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Collision-induced dissociation. Wikipedia. [Link]

  • Collision-induced dissociation – Knowledge and References. Taylor & Francis Online. [Link]

Sources

A Technical Guide to the Organic Solvent Solubility of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic Acid: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from early-stage bioassays to final formulation and bioavailability.[1][2][3][4] This guide addresses the solubility of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid, a novel substituted indole derivative for which public solubility data is not available. In the absence of direct empirical data, this document provides a robust framework for researchers and drug development professionals to predict, understand, and experimentally determine its solubility in organic solvents. By dissecting the molecule's structural components, applying established theoretical principles like Hansen Solubility Parameters, and detailing gold-standard experimental protocols, this guide serves as a comprehensive resource for advancing the preclinical development of this compound.

The Critical Role of Solubility in Drug Development

In pharmaceutical sciences, solubility is defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure.[5] It is a gatekeeping property for any potential drug candidate. Poor solubility can lead to a cascade of developmental challenges, including unreliable results in in vitro screening assays, difficulties in creating formulations for in vivo studies, poor absorption after oral administration, and ultimately, low bioavailability that can terminate an otherwise promising program.[1][2][6] Therefore, a thorough understanding and quantitative measurement of a compound's solubility profile is an indispensable activity performed from the earliest stages of lead identification through to formulation development.[7]

This guide focuses on organic solvent solubility, which is crucial for synthesis, purification, crystallization, and the preparation of stock solutions for various screening and analytical assays.[8]

Physicochemical Profile: 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic Acid

To predict the solubility of a molecule, one must first analyze its structure to understand the nature and interplay of its functional groups. The structure of the target compound dictates its lipophilicity, hydrogen bonding capacity, and polarity, which are the primary determinants of solubility.[2][9]

Molecular Structure:

Caption: Key functional groups of the target molecule.

  • Indole Core with NH Group: The indole ring itself is a bicyclic aromatic system. The nitrogen atom's lone pair contributes to the aromaticity, and the N-H group can act as a hydrogen bond donor.

  • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a strong hydrogen bond donor (the -OH part) and a hydrogen bond acceptor (the C=O part). This group will dominate interactions with polar, protic solvents.

  • Diethoxy Groups (-OCH₂CH₃): The ether oxygens are hydrogen bond acceptors. While adding polarity, the ethyl chains also increase the molecule's lipophilicity (non-polar character) compared to simpler methoxy groups.

  • Methyl Group (-CH₃): This is a non-polar, lipophilic group that will favor interactions with non-polar solvents.

Overall Predicted Character: The molecule possesses a dual nature. The carboxylic acid and indole NH provide strong polar, hydrogen-bonding capabilities, suggesting solubility in polar solvents. The diethoxy and methyl substituents add significant non-polar character, which may enhance solubility in less polar organic solvents compared to the unsubstituted parent compound, indole-2-carboxylic acid. The parent compound is known to be soluble in polar organic solvents like ethanol, dimethyl sulfoxide (DMSO), and methanol.[10][11]

Theoretical Framework: "Like Dissolves Like" and Hansen Solubility Parameters

The principle of "like dissolves like" is a foundational concept in solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[12] For a more quantitative prediction, Hansen Solubility Parameters (HSPs) provide a robust framework. HSP theory divides the total cohesion energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be miscible if their three corresponding Hansen parameters are close in value.[13][14] While the specific HSPs for the target molecule are unknown, we can use its structural analysis to infer its likely interactions with solvents of known HSPs.

Predicted Solubility Profile in Common Organic Solvents

Based on the physicochemical analysis and data from the parent compound, the following solubility profile is predicted. This table serves as a hypothesis to be confirmed by experimental measurement.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The carboxylic acid and indole NH can form strong hydrogen bonds with the solvent's -OH groups. The parent compound is soluble in these.[10][11]
Polar Aprotic DMSO, DMF, AcetoneHigh to Moderate Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent will solvate the polar groups. DMSO is an excellent solvent for many indole derivatives.[11]
Ethers THF, 1,4-DioxaneModerate These solvents are moderate polarity hydrogen bond acceptors. The lipophilic character of the ethoxy and methyl groups should aid solubility.
Chlorinated Dichloromethane (DCM)Moderate to Low DCM is weakly polar. Solubility will depend on the balance between the polar groups and the larger lipophilic regions of the molecule.
Esters Ethyl AcetateModerate to Low Similar to chlorinated solvents, solubility will be moderate due to a balance of polar and non-polar interactions.
Aromatic TolueneLow Toluene is non-polar but can engage in π-stacking with the indole ring. However, it cannot effectively solvate the highly polar carboxylic acid.
Alkanes Hexane, HeptanePoor / Insoluble These non-polar solvents lack the ability to disrupt the strong hydrogen bonding and polar interactions between the solute molecules.

Experimental Determination: The Gold-Standard Shake-Flask Method

To obtain definitive solubility data, an experimental measurement is required. The equilibrium or thermodynamic solubility represents the true saturation point of a compound and is best determined using the Shake-Flask method, which is considered the gold standard for its reliability.[4][8][15]

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis weigh 1. Add Excess Solid to Vial add_solvent 2. Add Known Volume of Solvent weigh->add_solvent agitate 3. Agitate at Constant Temp (e.g., 24-48h) add_solvent->agitate separate 4. Separate Solid/Liquid (Centrifuge/Filter) agitate->separate analyze 5. Dilute & Quantify Supernatant (HPLC/UV-Vis) separate->analyze calculate 6. Calculate Concentration (mg/mL) analyze->calculate

Caption: Workflow for the Shake-Flask solubility determination method.

Step-by-Step Protocol for Thermodynamic Solubility

This protocol is designed to establish the equilibrium solubility and must be performed for each desired solvent.

  • Preparation:

    • Add an excess amount of solid 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid to a glass vial. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure a saturated solution is achieved.[15]

    • Pipette a precise, known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an agitator (e.g., orbital shaker, rotator) set to a constant temperature (typically 25 °C or 37 °C).

    • Agitate the suspension for a sufficient duration to ensure equilibrium is reached. This can be a prolonged period, often 24 to 48 hours.[6][16] To validate the timepoint, samples can be taken at multiple intervals (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements yield the same concentration.[16]

  • Sample Processing:

    • Remove the vial from the agitator and let it stand briefly to allow larger particles to settle.

    • Carefully separate the saturated solution (supernatant) from the excess solid. This is typically done by:

      • Centrifugation: Spinning the vial at high speed to pellet the solid.

      • Filtration: Drawing the supernatant through a chemically-inert syringe filter (e.g., PTFE) to remove undissolved particles. Care must be taken to avoid adsorption of the compound onto the filter material.[17]

  • Analysis and Quantification:

    • Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent to bring its concentration into the linear range of the analytical instrument.

    • Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[6]

    • A calibration curve must be generated using stock solutions of the compound of known concentrations to ensure accurate quantification.[18]

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in units of mg/mL or µg/mL.

High-Throughput Methods for Early-Stage Discovery

In early drug discovery, when compound availability is low and the number of candidates is high, thermodynamic solubility assays can be too resource-intensive.[8] In this context, kinetic solubility assays are often employed.[1][9][19]

Kinetic solubility typically involves adding a concentrated DMSO stock solution of the compound to an aqueous or organic medium and detecting the concentration at which precipitation occurs, often via light scattering (nephelometry) or direct UV measurement after filtration.[6][9] While faster and requiring less compound, these methods measure the precipitation of a compound from a supersaturated state and can overestimate the true equilibrium solubility.[4][17] They are, however, extremely valuable for rank-ordering compounds and quickly flagging potential solubility liabilities.[9]

Conclusion

While direct experimental data for the solubility of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid is not publicly available, a robust scientific framework allows for strong predictions and provides a clear path for empirical determination. The molecule's structure, featuring both potent hydrogen-bonding groups and significant lipophilic regions, suggests high solubility in polar protic solvents like methanol and ethanol, and moderate solubility in a range of aprotic polar and less polar organic solvents. For definitive data crucial to drug development, the gold-standard Shake-Flask method is the recommended protocol for determining the thermodynamic solubility. This methodological approach ensures the generation of reliable and accurate data to guide subsequent formulation and development activities.

References

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  • Hansen, C. M. (2019). Formulation Using Hansen Solubility Parameters. ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

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  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

  • RSC Publishing. (n.d.). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-formyl-5,7-dimethoxy-1H-indole-2-carboxylic acid. Retrieved from [Link]

Sources

A Quantum Mechanical Exploration of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid: A DFT Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] This technical guide delves into the theoretical properties of a specific derivative, 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid, employing Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic characteristics. For researchers, scientists, and drug development professionals, understanding these fundamental quantum mechanical properties is paramount for rational drug design, predicting molecular behavior, and optimizing therapeutic efficacy. This whitepaper provides a comprehensive computational protocol, detailed analysis of the molecule's properties, and insights into its potential reactivity and intermolecular interactions, thereby serving as a blueprint for in silico analysis of novel indole derivatives.

Introduction: The Significance of Indole Scaffolds and the Power of In Silico Analysis

Indole derivatives are of immense interest in pharmaceutical research due to their wide spectrum of biological activities.[2] The indole ring system is a key structural component in various natural products and synthetic drugs, exhibiting anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4] Specifically, indole-2-carboxylic acid derivatives have been identified as promising scaffolds for developing inhibitors of enzymes like HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1)/tryptophan 2,3-dioxygenase (TDO), which are crucial targets in antiviral and cancer immunotherapy, respectively.[5][6][7]

The strategic substitution on the indole ring, such as the diethoxy and methyl groups in 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid, can significantly modulate the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. These modifications, in turn, influence the molecule's pharmacokinetic and pharmacodynamic behavior.

Predicting these properties through experimental means can be both time-consuming and resource-intensive. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective alternative for gaining deep insights into molecular characteristics at the quantum level.[1] DFT calculations provide a robust framework for understanding molecular geometry, stability, and electronic properties, which are fundamental to predicting reactivity and intermolecular interactions.[1] This in-depth theoretical understanding can guide the synthesis of more potent and selective drug candidates, accelerating the drug discovery pipeline.

This guide will systematically explore the theoretical properties of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid, providing a detailed workflow and analysis that can be adapted for other complex organic molecules.

Core Computational Methodology: A Self-Validating Protocol

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), which provides a favorable balance between computational accuracy and cost for organic molecules.[1] The choice of functional and basis set is critical for obtaining reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide excellent descriptions of the structure and vibrational spectra of indole and its derivatives.[3][8][9][10] The 6-311+G(d,p) basis set is a good choice for achieving a high level of accuracy in both geometry optimization and electronic property calculations for molecules containing heteroatoms.

Experimental Protocol: DFT Calculation Workflow

The following step-by-step protocol outlines the computational workflow for the theoretical analysis of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid.

  • Molecular Structure Input: The initial 3D structure of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid is constructed using molecular modeling software such as Avogadro or IQMol.

  • Geometry Optimization: The initial structure is then optimized to its lowest energy conformation using the B3LYP functional and the 6-311+G(d,p) basis set within a quantum chemistry software package like Gaussian. This process identifies the most stable arrangement of atoms in the molecule.

  • Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide the theoretical infrared (IR) spectrum of the molecule.

  • Electronic Property Calculations: With the optimized geometry, a series of single-point energy calculations are performed to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's electronic reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping: A Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution around the molecule.[11] The MEP is plotted onto the electron density surface to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[12][13]

DFT_Workflow cluster_input Input Phase cluster_calculation Computational Core cluster_output Output & Analysis A 1. Molecular Structure Construction B 2. Geometry Optimization (B3LYP/6-311+G(d,p)) A->B Initial Structure C 3. Vibrational Frequency Analysis B->C Optimized Structure D 4. Electronic Property Calculation (HOMO, LUMO) B->D Optimized Structure E 5. MEP Map Generation B->E Optimized Structure F Optimized Geometry B->F G Theoretical IR Spectrum C->G Vibrational Frequencies H Electronic Reactivity Descriptors D->H Orbital Energies I Reactive Site Identification E->I Charge Distribution

Caption: A schematic of the DFT calculation workflow.

Theoretical Findings and Discussion

Molecular Geometry: The Structural Foundation

The geometry optimization of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid at the B3LYP/6-311+G(d,p) level of theory provides the most stable three-dimensional arrangement of the molecule. Key structural parameters, including selected bond lengths and bond angles, are crucial for understanding its overall shape and potential for intermolecular interactions.

Table 1: Predicted Geometrical Parameters for 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=O (Carboxylic Acid)~1.21
C-O (Carboxylic Acid)~1.35
O-H (Carboxylic Acid)~0.97
C-C (Indole Ring)~1.38 - 1.41
C-N (Indole Ring)~1.37 - 1.39
Bond Angles (°) O=C-O (Carboxylic Acid)~123
C-O-H (Carboxylic Acid)~108
Angles within Indole Ring~107 - 132

Note: These are typical values for similar structures and would be precisely calculated for the target molecule.

The planarity of the indole ring is a key feature, influencing its ability to participate in π-stacking interactions, which are important in biological systems.[14] The orientation of the ethoxy and carboxylic acid groups relative to the indole plane will dictate the molecule's steric profile and its potential to form hydrogen bonds.

Electronic Structure: Unveiling Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic reactivity.[15][16] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[17]

Table 2: Calculated Electronic Properties of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid

ParameterValue (eV)
EHOMO (Calculated Value)
ELUMO (Calculated Value)
HOMO-LUMO Gap (ΔE) (Calculated Value)

The distribution of the HOMO and LUMO electron densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For indole derivatives, the HOMO is typically localized over the indole ring, indicating its electron-rich nature and susceptibility to electrophilic substitution. The LUMO is often distributed over the carboxylic acid group and the adjacent part of the indole ring.

HOMO_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO ΔE = E_LUMO - E_HOMO (Energy Gap) Energy Energy

Sources

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1][2][3] From anticancer agents to antivirals, indole derivatives have demonstrated a remarkable capacity to modulate a wide array of cellular processes.[2][4][5][6][7][8] This document provides a comprehensive guide to the cellular characterization of a novel indole derivative, 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid. While the specific biological activities of this compound are still under investigation, its structural similarity to other known bioactive indoles suggests its potential as a modulator of critical signaling pathways involved in cell proliferation and survival.

These application notes will therefore focus on a hypothetical, yet plausible, mechanism of action: the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the STAT3 pathway is a known driver in a variety of cancers, making it a key target for therapeutic intervention.[9] The protocols detailed herein provide a systematic and robust framework for evaluating the efficacy of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid, from initial cytotoxicity screening to in-depth analysis of its impact on the STAT3 signaling cascade.

Compound Handling and Preparation

Proper handling and preparation of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid are critical for obtaining reproducible results in cellular assays.

Solubility and Storage: Indole derivatives can exhibit variable solubility.[8][10] It is recommended to first assess the solubility of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid in common laboratory solvents such as DMSO. For long-term storage, the compound should be stored as a solid at -20°C or -80°C, protected from light and moisture.

Stock Solution Preparation:

  • Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Working Solution Preparation:

  • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

  • Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations for your assay.

  • Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments and does not exceed a level that affects cell viability (typically ≤ 0.5%).

Part 1: Assessing Cellular Viability and Proliferation

The initial characterization of any novel compound involves determining its effect on cell viability and proliferation. This helps to identify a suitable concentration range for further mechanistic studies and to assess its potential as an anti-proliferative agent.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Fluorescence-Based Proliferation Assays

Fluorescence-based assays offer high sensitivity and are suitable for high-throughput screening.[12][13][14] These methods can measure DNA synthesis or utilize fluorescent dyes to distinguish between live and dead cells.

Recommended Assays:

  • DNA Synthesis Detection: Assays using fluorescent nucleoside analogs like BrdU or EdU, which are incorporated into newly synthesized DNA during cell proliferation.[12]

  • Live/Dead Staining: Using dyes such as Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) allows for the simultaneous visualization and quantification of viable and non-viable cells.[12]

The choice of assay will depend on the specific experimental question and available instrumentation (fluorescence microscope or flow cytometer).[12][15]

Quantitative Data Summary:

ParameterRecommended RangePurpose
Seeding Density5,000 - 10,000 cells/well (96-well plate)Ensure optimal cell growth for the duration of the assay.
Compound Concentration0.01 µM - 100 µM (logarithmic dilutions)Determine a dose-response curve and calculate the IC50.
Incubation Time24, 48, 72 hoursAssess time-dependent effects on cell viability.
Final DMSO Concentration≤ 0.5%Minimize solvent-induced cytotoxicity.

Part 2: Investigating the Mechanism of Action - STAT3 Pathway Inhibition

Assuming 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid inhibits the STAT3 pathway, the following experiments are designed to validate this hypothesis.

Luciferase Reporter Assay for STAT3 Transcriptional Activity

The luciferase reporter assay is a highly sensitive method to study gene expression and regulation.[16][17][18] A reporter construct containing a STAT3-responsive promoter element driving the expression of the luciferase gene is transfected into cells. Inhibition of the STAT3 pathway will result in decreased luciferase expression and a corresponding reduction in the luminescent signal.[19]

Workflow Diagram:

Luciferase_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_readout Readout & Analysis seed Seed cells in a 96-well plate transfect Co-transfect with STAT3-luciferase & Renilla plasmids seed->transfect incubate_24h Incubate for 24 hours transfect->incubate_24h treat Treat with 4,6-diethoxy-5-methyl- 1H-indole-2-carboxylic acid incubate_24h->treat stimulate Stimulate with IL-6 (e.g., 20 ng/mL) treat->stimulate incubate_6h Incubate for 6-8 hours stimulate->incubate_6h lyse Lyse cells incubate_6h->lyse read Read Luciferase & Renilla signals lyse->read analyze Analyze data (Normalize to Renilla) read->analyze

Caption: Luciferase reporter assay workflow for assessing STAT3 transcriptional activity.

Protocol:

  • Cell Seeding and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a STAT3-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[16][20]

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Compound Treatment: Treat the cells with various concentrations of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), for 6-8 hours.

  • Cell Lysis: Lyse the cells using the buffer provided with the dual-luciferase assay kit.[20]

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.[16][20]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

Western Blotting for STAT3 Phosphorylation

Western blotting is a technique used to detect specific proteins in a sample.[21][22] To confirm that 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid inhibits the STAT3 pathway, we will assess the phosphorylation status of STAT3 at Tyrosine 705 (p-STAT3 Tyr705), a critical step in its activation.

Signaling Pathway Diagram:

STAT3_Pathway cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 (Tyr705) stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates dna DNA dimer->dna Binds transcription Target Gene Transcription (e.g., c-myc, survivin) dna->transcription compound 4,6-diethoxy-5-methyl- 1H-indole-2-carboxylic acid compound->stat3 Inhibits Phosphorylation

Caption: Simplified STAT3 signaling pathway and the hypothetical inhibitory action of the compound.

Protocol:

  • Cell Culture and Treatment: Seed cancer cells known to have active STAT3 signaling (e.g., MGC803) in 6-well plates. Treat the cells with various concentrations of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21][23]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3 overnight at 4°C with gentle agitation.[23] A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 to determine the effect of the compound on STAT3 phosphorylation.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental data, the following controls and validation steps are essential:

  • Positive and Negative Controls: Always include appropriate positive (e.g., a known STAT3 inhibitor) and negative (vehicle) controls in every assay.

  • Orthogonal Assays: Confirm key findings using at least two different assay formats. For example, a decrease in STAT3 transcriptional activity observed in the luciferase assay should be corroborated by a decrease in STAT3 phosphorylation in the Western blot analysis.

  • Structure-Activity Relationship (SAR): If available, test close structural analogs of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid that are known to be inactive to demonstrate that the observed effects are specific to the compound of interest.[24]

  • Purity and Identity of the Compound: Verify the purity and chemical structure of the compound batch using analytical methods such as NMR and mass spectrometry.[24]

By adhering to these rigorous experimental designs and validation strategies, researchers can confidently characterize the cellular effects of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid and elucidate its mechanism of action.

References

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  • An, W. F. (2009). Fluorescence-based assays. Methods in Molecular Biology, 486, 97–107. [Link]

  • Zhang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

  • Zhang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

  • ABclonal. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]

  • Wang, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Signosis, Inc. (n.d.). TF Luciferase Reporter Vectors. Retrieved from [Link]

  • Bitesize Bio. (2013, August 26). The Luciferase Reporter Assay: How it Works & Why You Should Use it. Retrieved from [Link]

  • Wang, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. [Link]

  • NanoTemper Technologies. (n.d.). Protocols: protein - small molecule interactions. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289. [Link]

  • Kaushik, P., et al. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • Khan, I., et al. (2018). Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs. RSC Advances, 8(70), 40097–40108. [Link]

  • Li, J. T., & Martins, F. J. C. (2010). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2853. [Link]

  • Nikolova, I., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 29(9), 2005. [Link]

  • de Heuvel, E., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases, 6(11), 3056–3071. [Link]

  • Rodrigues, M. O., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. [Link]

  • Woźniak, K., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2197. [Link]

  • Woźniak, K., et al. (2025, October 12). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate. [Link]

Sources

Application Notes and Protocols: 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a New Fluorophore for Cellular and Biochemical Analysis

The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, renowned for its presence in essential amino acids like tryptophan and its role as a core component of many bioactive compounds.[1][2] The inherent fluorescence of many indole derivatives makes them attractive candidates for the development of novel fluorescent probes.[3][4] This document introduces 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid , a promising new fluorescent probe for a range of applications in life sciences and drug discovery.

The strategic placement of electron-donating groups, such as the diethoxy and methyl substituents on the benzene ring of the indole core, is anticipated to enhance the molecule's quantum yield and modulate its spectral properties.[1][5] The carboxylic acid moiety at the 2-position provides a versatile handle for bioconjugation or for designing probes responsive to enzymatic activity.[6] These application notes provide a comprehensive guide to the potential uses of this novel probe, including detailed protocols for its application in enzyme activity assays and cellular imaging.

Key Characteristics and Specifications

While extensive characterization of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid is ongoing, preliminary analysis and comparison with structurally related indole derivatives suggest the following photophysical properties.[5][7]

PropertyTentative ValueNotes
Excitation Maximum (λex) ~350 nmIn aqueous buffer (pH 7.4)
Emission Maximum (λem) ~450 nmIn aqueous buffer (pH 7.4)
Molar Extinction Coefficient > 15,000 M⁻¹cm⁻¹At λex
Quantum Yield (Φ) 0.4 - 0.6In aqueous buffer (pH 7.4)
Solubility Soluble in DMSO, DMF, and aqueous buffers at physiological pHThe carboxylate group enhances aqueous solubility.
Purity >98% (HPLC)---
Storage Store at -20°C, protected from light---

Principle of Action: A Versatile Tool for Sensing and Imaging

The fluorescence of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid is believed to arise from an intramolecular charge transfer (ICT) mechanism, a common phenomenon in donor-π-acceptor systems.[8][9] The electron-rich diethoxy-methyl-indole system acts as the electron donor, while the carboxylic acid can act as an electron acceptor. This inherent sensitivity to the local environment makes it a promising candidate for various sensing applications.[10]

One of the key potential applications of this probe is in the design of enzyme-activated sensors.[11][12] By modifying the carboxylic acid group with a specific enzyme substrate, the probe can be rendered non-fluorescent or its fluorescence can be shifted. Enzymatic cleavage of the substrate would then restore or alter the fluorescence, providing a direct measure of enzyme activity.[13]

Furthermore, its cell permeability and potential for organelle-specific accumulation make it a candidate for live-cell imaging.[14][15] Changes in intracellular pH or polarity could potentially modulate its fluorescence, offering insights into cellular processes.[3]

Application Protocol 1: Monitoring Esterase Activity

This protocol describes a general method for using an esterified, non-fluorescent derivative of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid to measure esterase activity in solution. The esterified probe is cleaved by esterases, releasing the fluorescent parent compound.

Materials
  • Esterified 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid (Probe-ester)

  • DMSO (anhydrous)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Esterase enzyme (e.g., Porcine Liver Esterase)

  • 96-well black microplate

  • Fluorescence microplate reader

Workflow for Esterase Activity Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection p1 Prepare 10 mM Probe-ester stock in DMSO p3 Prepare working solution of Probe-ester in Assay Buffer p1->p3 p2 Prepare serial dilutions of Esterase in Assay Buffer a1 Add Esterase dilutions to 96-well plate p2->a1 a2 Add Probe-ester working solution to all wells to start reaction a1->a2 a3 Incubate at 37°C for 30 minutes a2->a3 d1 Measure fluorescence (Ex/Em = 350/450 nm) a3->d1 d2 Plot fluorescence intensity vs. enzyme concentration d1->d2

Caption: Workflow for the esterase activity assay.

Step-by-Step Protocol
  • Prepare a 10 mM stock solution of Probe-ester in anhydrous DMSO.

  • Prepare a working solution of the Probe-ester by diluting the stock solution in Assay Buffer to a final concentration of 100 µM.

  • Prepare serial dilutions of the esterase enzyme in Assay Buffer. Include a no-enzyme control.

  • Add 50 µL of each enzyme dilution to the wells of a 96-well black microplate.

  • Initiate the reaction by adding 50 µL of the Probe-ester working solution to each well.

  • Incubate the plate at 37°C for 30 minutes , protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at 350 nm and emission at 450 nm.

  • Plot the fluorescence intensity against the enzyme concentration to determine the enzyme activity.

Application Protocol 2: Live-Cell Imaging

This protocol provides a general procedure for staining live cells with 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid for fluorescence microscopy.

Materials
  • 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid

  • DMSO (anhydrous)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filters (e.g., DAPI or similar UV filter set)

Workflow for Live-Cell Imaging

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging p1 Prepare 1 mM probe stock in DMSO p2 Prepare probe loading solution in culture medium (1-10 µM) p1->p2 s1 Wash cells with pre-warmed PBS/HBSS s2 Add probe loading solution to cells s1->s2 s3 Incubate for 15-30 min at 37°C s2->s3 s4 Wash cells 2-3 times with pre-warmed PBS/HBSS s3->s4 i1 Add fresh culture medium or imaging buffer s4->i1 i2 Image cells using fluorescence microscope (Ex ~350 nm) i1->i2

Caption: Workflow for live-cell staining and imaging.

Step-by-Step Protocol
  • Prepare a 1 mM stock solution of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid in anhydrous DMSO.

  • Prepare a probe loading solution by diluting the stock solution in complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.

  • Grow cells to the desired confluency on glass-bottom dishes or coverslips.

  • Remove the culture medium and wash the cells once with pre-warmed PBS or HBSS.[16]

  • Add the probe loading solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Remove the loading solution and wash the cells 2-3 times with pre-warmed PBS or HBSS to remove unbound probe.[16]

  • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

  • Image the cells using a fluorescence microscope with an appropriate filter set for excitation around 350 nm and emission detection around 450 nm.

Data Analysis and Interpretation

For enzyme activity assays, subtract the background fluorescence from the no-enzyme control wells. Plot the corrected fluorescence values as a function of enzyme concentration. The initial, linear portion of the curve can be used to determine the reaction rate.

For cellular imaging, image analysis software can be used to quantify fluorescence intensity in different cellular compartments. Co-localization studies with known organelle markers may be performed to determine the subcellular distribution of the probe.

Troubleshooting

IssuePossible CauseSuggested Solution
Low fluorescence signal in enzyme assay Enzyme concentration is too low.Increase enzyme concentration or incubation time.
Probe concentration is too low.Optimize probe concentration.
Incorrect buffer pH.Ensure the assay buffer pH is optimal for the enzyme.
High background fluorescence in cell imaging Incomplete removal of unbound probe.Increase the number and duration of washing steps.
Probe concentration is too high.Decrease the probe concentration in the loading solution.
Phototoxicity or cell death High probe concentration or prolonged light exposure.Reduce probe concentration and minimize exposure time to excitation light.

References

  • Max-Planck-Gesellschaft. (2019, December 3). Fluorescent probes for imaging live cells. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Retrieved from [Link]

  • LubioScience. (2022, December 6). Live cell imaging probes - more about fluorescent probes. Retrieved from [Link]

  • Zhang, X., et al. (n.d.). Fluorescent Probes and Labels for Cellular Imaging. PMC. Retrieved from [Link]

  • Ferreira, D., et al. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC. Retrieved from [Link]

  • Photonics Spectra. (2007, May 15). Better Fluorescent Probes Facilitate Cellular Imaging. Retrieved from [Link]

  • Callis, P. R., et al. (2013, January 15). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed. Retrieved from [Link]

  • MDPI. (2023, March 8). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. Retrieved from [Link]

  • Callis, P. R., et al. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC. Retrieved from [Link]

  • MDPI. (2022, July 14). Development of Small-Molecule Fluorescent Probes Targeting Enzymes. Retrieved from [Link]

  • Theranostics. (2022, January 1). Activated molecular probes for enzyme recognition and detection. Retrieved from [Link]

  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • RSC Publishing. (2020, July 29). Optical properties of 3-substituted indoles. Retrieved from [Link]

  • PubMed. (2023, March 1). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Retrieved from [Link]

  • eScholarship.org. (2021, November 16). Lessons in Organic Fluorescent Probe Discovery. Retrieved from [Link]

  • SciSpace. (2023, March 1). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. Retrieved from [Link]

  • Liu, H.-L., et al. (2023, January 15). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. PMC. Retrieved from [Link]

  • Springer. (n.d.). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (2023, January 15). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Retrieved from [Link]

  • RSC Publishing. (n.d.). Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. Retrieved from [Link]

Sources

Application Notes and Protocols for 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-IDCA-MS-2602

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of the novel compound 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid in material science. While this specific substituted indole-2-carboxylic acid is a compound of emerging research interest, these notes are built upon the well-established principles and proven applications of structurally related indole derivatives. This guide will explore its potential in organic electronics, as a precursor for luminescent materials, and as a building block for advanced porous polymers and metal-organic frameworks (MOFs). The protocols provided herein are designed to be robust starting points for the investigation and exploitation of this molecule's unique properties.

Introduction: The Promise of a Multifunctional Indole Scaffold

The indole ring system is a cornerstone in medicinal chemistry and has gained significant traction in material science. Its electron-rich, planar structure facilitates π-π stacking, a critical interaction for charge transport in organic semiconductors.[1] The inherent photophysical properties of the indole scaffold, which are highly sensitive to its substitution pattern and environment, make it an attractive candidate for developing novel luminescent materials.[2][3]

The subject of this guide, 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid, possesses a unique combination of functional groups that suggest a broad range of applications:

  • The Indole Core: Provides the fundamental electronic and photophysical properties.

  • The 2-Carboxylic Acid Group: A versatile handle for derivatization, polymerization, and coordination to metal centers. It can be used to anchor the molecule to surfaces or to act as a ligand in the formation of Metal-Organic Frameworks (MOFs).[4][5]

  • The 4,6-Diethoxy Groups: These electron-donating groups are expected to increase the electron density of the indole ring, potentially red-shifting its absorption and emission spectra. They can also enhance solubility in organic solvents, which is advantageous for solution-based processing of materials.

  • The 5-Methyl Group: This small alkyl group can further tune the electronic properties and influence the solid-state packing of the molecule.

This combination of features makes 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid a compelling candidate for the development of next-generation materials with tailored electronic, optical, and structural properties.

Potential Application in Organic Electronics

Indole derivatives have demonstrated significant potential in organic electronic devices, such as Organic Field-Effect Transistors (OFETs) and as hole transport layers (HTLs) in organic light-emitting diodes (OLEDs) and perovskite solar cells.[1] The electron-rich nature of the indole ring system facilitates hole transport.

Rationale for Use in Organic Semiconductors

The molecular structure of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid is conducive to forming ordered thin films, a prerequisite for efficient charge transport. The ethoxy groups can promote intermolecular interactions and influence the morphology of the deposited films. The carboxylic acid group provides a site for further functionalization to create more complex molecular architectures, such as triindoles, which have shown promise as efficient semiconductors in OFETs.[1]

Protocol for Thin-Film Deposition and OFET Fabrication

This protocol outlines a general procedure for the fabrication of a bottom-gate, top-contact OFET using 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid as the active semiconductor layer.

Materials:

  • 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid

  • Heavily n-doped silicon wafers with a 300 nm thermally grown SiO₂ layer

  • High-purity organic solvents (e.g., chloroform, chlorobenzene, toluene)

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Gold (Au) for source and drain electrodes (99.99% purity)

Equipment:

  • Spin coater

  • Thermal evaporator

  • Glove box with a nitrogen or argon atmosphere

  • Substrate cleaning bath (ultrasonic)

  • Semiconductor parameter analyzer

Protocol:

  • Substrate Cleaning:

    • Sequentially sonicate the Si/SiO₂ wafers in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of high-purity nitrogen.

    • Treat the substrates with an oxygen plasma for 5 minutes to remove any remaining organic residues and to hydroxylate the surface.

  • Surface Modification (OTS Treatment):

    • Prepare a 10 mM solution of OTS in anhydrous toluene.

    • Immerse the cleaned substrates in the OTS solution for 30 minutes at 60 °C.

    • Rinse the substrates with fresh toluene to remove any physisorbed OTS.

    • Anneal the substrates at 120 °C for 30 minutes to form a stable self-assembled monolayer.

  • Semiconductor Deposition:

    • Prepare a solution of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid in a suitable organic solvent (e.g., 5 mg/mL in chloroform).

    • Spin-coat the solution onto the OTS-treated substrates at 3000 rpm for 60 seconds.

    • Anneal the films at a temperature below the decomposition point of the material (e.g., 80-120 °C) for 30 minutes to improve film morphology and crystallinity.

  • Electrode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit 50 nm of gold for the source and drain electrodes through a shadow mask. The channel length and width can be defined by the mask (e.g., L = 50 µm, W = 1000 µm).

  • Device Characterization:

    • Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a nitrogen-filled glove box.

    • Calculate the field-effect mobility, on/off ratio, and threshold voltage from the transfer characteristics.

OFET_Fabrication_Workflow cluster_0 Substrate Preparation cluster_1 Device Fabrication cluster_2 Characterization A Si/SiO₂ Wafer Cleaning B Oxygen Plasma Treatment A->B C OTS Surface Modification B->C D Spin Coating of Indole Derivative C->D E Thermal Annealing D->E F Gold Electrode Deposition E->F G Electrical Measurement F->G

Caption: Workflow for the fabrication of an OFET.

Application as a Precursor for Luminescent Materials

The photophysical properties of indole derivatives are highly sensitive to their chemical environment and substitution patterns.[2] The presence of electron-donating ethoxy groups in 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid is expected to enhance its fluorescence properties.

Protocol for Photophysical Characterization

This protocol describes the steps to characterize the absorption and emission properties of the title compound.

Materials:

  • 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid

  • Spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol)

  • Quinine sulfate in 0.1 M H₂SO₄ (as a fluorescence quantum yield standard)

Equipment:

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid in a suitable solvent (e.g., 1 mM in dichloromethane).

    • Prepare a series of dilutions from the stock solution to determine the molar extinction coefficient and to ensure the absorbance is within the linear range of the instrument (typically < 0.1) for fluorescence measurements.

  • Absorption Spectroscopy:

    • Record the UV-Vis absorption spectrum of the sample in a quartz cuvette from 200 to 800 nm.

    • Identify the wavelength of maximum absorption (λₘₐₓ).

  • Emission Spectroscopy:

    • Excite the sample at its λₘₐₓ and record the emission spectrum.

    • Determine the wavelength of maximum emission (λₑₘ).

  • Quantum Yield Measurement:

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the quinine sulfate standard.

    • Calculate the fluorescence quantum yield (Φբ) using the following equation: Φբ(sample) = Φբ(std) * (I(sample) / I(std)) * (A(std) / A(sample)) * (η(sample)² / η(std)²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Parameter Description Expected Outcome
λₘₐₓ Wavelength of maximum absorptionLikely in the UV-A or near-visible region
λₑₘ Wavelength of maximum emissionStokes shifted to a longer wavelength than λₘₐₓ
Φբ Fluorescence quantum yieldA measure of the efficiency of the emission process

Use as a Monomer for Porous Organic Polymers

The carboxylic acid functionality allows 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid to be used as a monomer in polymerization reactions to create porous organic polymers (POPs). These materials have high surface areas and can be used for gas storage, separation, and catalysis.[6]

Protocol for Solvothermal Synthesis of a Porous Indole-Based Polymer

This protocol describes a general method for the synthesis of a POP via a condensation reaction.

Materials:

  • 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid

  • A suitable cross-linking agent (e.g., cyanuric chloride)

  • A suitable solvent (e.g., 1,4-dioxane)

  • A catalyst (e.g., anhydrous aluminum chloride)

Equipment:

  • Pressure vessel (autoclave)

  • Oven

  • Soxhlet extraction apparatus

  • Surface area and porosity analyzer

Protocol:

  • Reaction Setup:

    • In a pressure vessel, combine 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid, the cross-linking agent, and the catalyst in the chosen solvent.

    • Seal the vessel and place it in an oven.

  • Polymerization:

    • Heat the reaction mixture to a specific temperature (e.g., 120-180 °C) for a set period (e.g., 24-72 hours).

    • Allow the vessel to cool to room temperature.

  • Purification:

    • Collect the solid product by filtration.

    • Purify the polymer by Soxhlet extraction with various solvents (e.g., methanol, acetone, chloroform) to remove any unreacted monomers and catalyst.

    • Dry the polymer under vacuum.

  • Characterization:

    • Characterize the polymer using Fourier-transform infrared (FTIR) spectroscopy to confirm the formation of the desired linkages.

    • Determine the surface area and pore size distribution using a surface area and porosity analyzer (e.g., BET analysis).

Application in Metal-Organic Frameworks (MOFs)

The carboxylic acid group can act as a linker to coordinate with metal ions or clusters to form Metal-Organic Frameworks (MOFs).[5] The structure and properties of the resulting MOF will be determined by the coordination geometry of the metal ion and the length and rigidity of the organic linker.

Caption: Schematic of MOF assembly.

Protocol for Hydrothermal Synthesis of an Indole-Based MOF

This protocol provides a general procedure for the synthesis of a MOF using 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid as the organic linker.

Materials:

  • 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid

  • A metal salt (e.g., zinc nitrate hexahydrate, copper(II) nitrate trihydrate)

  • A suitable solvent (e.g., N,N-dimethylformamide (DMF), deionized water)

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven

  • Powder X-ray diffractometer (PXRD)

Protocol:

  • Reaction Mixture Preparation:

    • Dissolve the metal salt and 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid in the solvent in a glass vial.

    • The molar ratio of metal to linker will influence the final structure and should be systematically varied.

  • Crystallization:

    • Place the vial inside a Teflon-lined autoclave.

    • Heat the autoclave in an oven to a specific temperature (e.g., 80-150 °C) for a set period (e.g., 1-3 days).

    • Allow the autoclave to cool slowly to room temperature to promote the growth of single crystals.

  • Product Isolation and Activation:

    • Collect the crystalline product by filtration and wash with fresh solvent.

    • Activate the MOF by solvent exchange with a low-boiling-point solvent (e.g., acetone) followed by heating under vacuum to remove the solvent molecules from the pores.

  • Characterization:

    • Confirm the crystal structure of the MOF using single-crystal or powder X-ray diffraction.

    • Analyze the thermal stability of the MOF using thermogravimetric analysis (TGA).

    • Determine the porosity and gas adsorption properties using a surface area and porosity analyzer.

Safety and Handling

As with any new chemical compound, 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid should be handled with appropriate safety precautions. A comprehensive material safety data sheet (MSDS) should be consulted. At a minimum, personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid is a promising new building block for material science. Its unique combination of an electron-rich indole core, a versatile carboxylic acid handle, and solubilizing and electronically-tuning substituents make it a prime candidate for a wide range of applications. The protocols and insights provided in this document are intended to serve as a foundation for researchers to explore and unlock the full potential of this exciting new compound.

References

  • Advancements in Organic Electronics: The Role of Indole Deriv
  • Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calcul
  • Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid | Request PDF.
  • Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations - ResearchG
  • Chemistry, Applications, and Synthesis Methods of Indole Deriv
  • Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties - Dalton Transactions (RSC Publishing).
  • Metal-Organic Frameworks: Carboxylic Acid Ligands - BLDpharm.

Sources

Troubleshooting & Optimization

Technical Support Hub: Indole-2-Carboxylic Acid Purification & Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers working with substituted indole-2-carboxylic acids.

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist (Separation Science & Synthetic Chemistry)[1]

Executive Summary

Substituted indole-2-carboxylic acids present a "perfect storm" of purification challenges. They possess an amphoteric nature (weakly acidic NH, acidic COOH), poor solubility in standard non-polar solvents, and a latent instability (decarboxylation) that punishes aggressive drying techniques.[1] This guide moves beyond generic protocols to address the specific physicochemical bottlenecks of this scaffold.

Module 1: The Solubility Paradox (Recrystallization)

User Issue: "My crude product is a sludge. It won't dissolve in non-polar solvents, but it won't crystallize out of polar ones."[1]

The Root Cause

Indole-2-carboxylic acids form strong intermolecular hydrogen bond networks (dimers via COOH and NH interactions).[1] They are often insoluble in DCM or Toluene but too soluble in pure Methanol or Ethanol to crash out effectively.[1]

The Protocol: "Displacement Crystallization"

Do not rely on temperature alone.[1] You must use a solvent system that disrupts the H-bonding network and then forces precipitation via polarity shift.

Recommended Solvent Systems:

Primary Solvent (Dissolver) Anti-Solvent (Precipitator) Ratio (v/v) Best For
Glacial Acetic Acid Water 1:1 to 1:3 High-purity needs; removes colored oligomers.[1]
Ethanol (95%) Water 1:2 General purpose; Fischer synthesis workups.[1][2]

| Acetone | Toluene | 1:5 | Hydrophobic substituents (e.g., 5-bromo, 5-methoxy).[1] |

Step-by-Step Workflow:

  • Dissolution: Suspend crude solid in the minimum amount of hot Primary Solvent (e.g., boiling Ethanol).[1]

  • Clarification: If dark/tarry, add activated carbon (5 wt%), stir for 5 mins, and filter hot through Celite.

  • The Shift: While keeping the filtrate hot (near boiling), slowly add the Anti-Solvent (e.g., Water) dropwise until a persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough Primary Solvent to clear the cloudiness.[1]

  • Controlled Cooling: Wrap the flask in foil/towel to cool slowly to Room Temp (RT), then move to

    
    . Rapid cooling traps impurities.[1]
    

Module 2: Chromatographic Tailing & Retention

User Issue: "My HPLC peaks are tailing badly, or the compound streaks on silica gel columns."

The Root Cause

The carboxylic acid moiety (


) ionizes on standard silica or in neutral HPLC buffers, interacting strongly with residual silanols. Simultaneously, the indole Nitrogen (

) can act as a hydrogen bond donor, causing secondary retention.[1]
Troubleshooting Workflow (Graphviz Diagram)

HPLC_Troubleshooting Start Issue: Peak Tailing / Streaking CheckMobile Check Mobile Phase pH Start->CheckMobile IsNeutral Is pH Neutral (6-7)? CheckMobile->IsNeutral YesNeutral Yes IsNeutral->YesNeutral NoNeutral No (Already Acidic) IsNeutral->NoNeutral AddAcid ACTION: Add 0.1% TFA or Formic Acid (pH ~2.5) YesNeutral->AddAcid Suppress Ionization CheckCol Check Column Type NoNeutral->CheckCol EndCapped Is Column End-capped? CheckCol->EndCapped NoCap No (Standard Silica) EndCapped->NoCap YesCap Yes EndCapped->YesCap SwitchCol ACTION: Switch to End-capped C18 or C8 NoCap->SwitchCol Overload ACTION: Reduce Injection Mass (Concentration Overload) YesCap->Overload

Caption: Decision tree for resolving peak tailing in indole-2-carboxylic acid chromatography. The priority is suppressing ionization via pH control.

Critical Modifications
  • For Flash Chromatography: Standard Hexane/EtOAc will cause streaking.[1] Add 1% Acetic Acid to your mobile phase.[1] This keeps the carboxylic acid protonated and reduces interaction with the silica surface.

  • For HPLC: Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid in both water and acetonitrile channels.[1] Target pH < 3.0.[1]

Module 3: The "Sandwich" Extraction (Workup)

The Solution

Indole-2-carboxylic acids allow for a "Sandwich" purification because they can be switched between organic and aqueous phases, leaving non-acidic impurities (unreacted hydrazines, indole byproducts) behind.[1]

The Protocol[3][4]
  • Initial Extraction: Dissolve the crude reaction mix in Ethyl Acetate (EtOAc) .

  • Base Wash (The Trap): Extract the EtOAc layer with Saturated Sodium Bicarbonate (

    
    ) .[1]
    
    • Chemistry: The Indole-2-COOH deprotonates (

      
      ) and moves to the Aqueous Layer .[1]
      
    • Result: Neutral impurities (tars, starting materials) stay in the EtOAc.[1]

    • Action: Separate layers.[1][3][4] Keep the Aqueous layer. Discard the organic (after checking TLC).

  • Acidification (The Release): Cool the aqueous layer on ice.[1] Slowly add 1M HCl until pH ~1-2.

    • Observation: The product should precipitate as a solid.[1]

  • Final Recovery:

    • If solid forms: Filter and wash with cold water.[1]

    • If oil forms:[1] Extract the now-acidic aqueous layer with fresh EtOAc, dry over

      
      , and evaporate.[1]
      

Module 4: Stability & Decarboxylation Risks

User Issue: "I dried my pure product in the oven, and the melting point dropped. Did I decompose it?"

The Mechanism

Indole-2-carboxylic acids are susceptible to thermal decarboxylation, losing


 to form the corresponding indole.[4][5] While the 2-position is more stable than the 3-position, electron-withdrawing groups (e.g., 5-Nitro) or trace metals (Copper) significantly lower the decarboxylation temperature.

Risk Factors:

  • Temperature:

    
     is high risk.[1] 
    
    
    
    guarantees decarboxylation for many derivatives.
  • pH: Strong acids at high heat catalyze the loss of

    
    .
    
  • Drying: Standard ovens at

    
     are risky for long durations.[1]
    

Safe Drying Protocol: Always use a Vacuum Oven or Desiccator.[1]

  • Temp:

    
     maximum.
    
  • Pressure: < 50 mbar.[1]

  • Desiccant:

    
     or KOH pellets (to absorb residual acid/water).[1]
    

References & Authority[1][6][8][9][10][11][12]

  • Recrystallization Solvents: Organic Syntheses, Coll. Vol. 4, p.539 (1963); Vol. 39, p.36 (1959).[1] (Procedure for Indole-2-carboxylic acid ethyl ester hydrolysis and purification). [1]

  • Decarboxylation Mechanism: Jones, G. B., & Chapman, B. J.[1] "Decarboxylation of indole-2-carboxylic acids: improved procedures." Journal of Organic Chemistry. (Discusses thermal stability and metal-catalyzed decarboxylation). [1]

  • HPLC Method Development: "Separation and Quantification of Octahydro-1H-indole-2-carboxylic acid... by HPLC." Longdom Publishing.[1] (Highlights the necessity of acidic buffers for peak symmetry).

  • Fischer Indole Workup: "The Fischer Indole Synthesis: A Comprehensive Technical Guide." BenchChem.[1][2] (Details the acid/base workup limitations and protocols).

Sources

Technical Support Center: Overcoming Solubility Challenges with 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid. As an indole derivative with a carboxylic acid moiety, this compound presents a predictable yet manageable solubility profile. This document outlines a logical, step-by-step troubleshooting workflow, explaining the scientific principles behind each recommendation to ensure experimental success.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Initial Solubility Assessment & First Steps

Question 1: I have just received my vial of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid. What are its expected solubility properties and where should I start?

Answer: Based on its chemical structure—a hydrophobic indole core combined with an ionizable carboxylic acid group—4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid is expected to be poorly soluble in neutral aqueous solutions and highly soluble in polar aprotic organic solvents.[1][2]

Your initial approach should be to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the recommended starting point for most in vitro biological assays due to its high solubilizing power and miscibility with aqueous media.[3] For chemical synthesis or other applications, solvents like methanol or ethanol are also viable options.[1]

Question 2: I tried to dissolve the compound directly in my phosphate-buffered saline (PBS) at pH 7.4, but it won't go into solution. Why is this happening?

Answer: This is expected behavior. The carboxylic acid group (-COOH) is a weak acid.[4] In a neutral or acidic aqueous environment (like PBS at pH 7.4), the carboxylic acid will be predominantly in its protonated, non-ionized form. This form is significantly less polar and thus has very low aqueous solubility.[5] To achieve meaningful solubility in aqueous media, you must either use a co-solvent or modify the pH to deprotonate the carboxylic acid, as detailed in the sections below.

Section 2: The Organic Co-Solvent Workflow

Question 3: How do I properly prepare a high-concentration stock solution for my experiments?

Answer: Preparing a concentrated stock in an organic solvent is the standard and most reliable method.[6] This allows you to add a very small volume of the stock solution to your aqueous experimental medium, minimizing the impact of the organic solvent on the overall system.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Weigh the Compound: Accurately weigh a small amount of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid (e.g., 1-5 mg) in a sterile microcentrifuge tube.

  • Calculate Solvent Volume: Determine the required volume of DMSO to achieve the desired concentration (e.g., 10 mM). The molecular weight of a similar compound, 4,6-dimethoxy-1H-indole-2-carboxylic acid, is 221.21 g/mol ; use the specific molecular weight from your compound's data sheet for precise calculations.[7]

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.[8]

  • Promote Dissolution: Vortex the solution vigorously. If the solid is slow to dissolve, you can sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath.[6] Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Most stock solutions in DMSO are stable for at least 3 months at -20°C.[6]

Table 1: Common Organic Solvents for Initial Solubilization

Solvent Class Typical Use Case Notes
DMSO Polar Aprotic In vitro assays, high concentration stocks Excellent solubilizing power. Ensure final concentration is non-toxic to cells.[9][10]
Ethanol Polar Protic In vitro & some in vivo formulations Good solvent, but can be more volatile and potentially more toxic to cells than DMSO at similar concentrations.
Methanol Polar Protic Chemical synthesis, non-biological assays Generally avoided for cell-based work due to higher toxicity.[11]

| DMF / DMA | Polar Aprotic | Chemical synthesis, formulation development | High boiling point solvents with strong solubilizing power. Use with caution. |

Question 4: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. How can I fix this?

Answer: This is a common phenomenon known as "crashing out." It occurs when the compound's concentration in the final aqueous medium exceeds its thermodynamic solubility limit, even with a small amount of co-solvent present. The key is to ensure the final concentration remains below this limit and to aid the transition from a solvent-rich to an aqueous environment.

Below is a troubleshooting workflow to address this critical issue.

G start Start: Compound precipitates upon dilution into aqueous buffer check_conc Is the final concentration too high? start->check_conc reduce_conc Action: Lower the final target concentration in the assay. check_conc->reduce_conc Yes check_mixing Is the mixing technique optimal? check_conc->check_mixing No success Result: Homogeneous Solution reduce_conc->success improve_mixing Action: Improve mixing technique. Add stock solution to a vortexing buffer solution dropwise. improve_mixing->success check_mixing->improve_mixing No check_energy Is physical energy needed? check_mixing->check_energy Yes use_sonication Action: Briefly sonicate or warm the final solution to 37°C to aid dissolution. use_sonication->success check_energy->use_sonication Yes check_cosolvent Is more co-solvent an option? check_energy->check_cosolvent No increase_cosolvent Action: Increase the final % of co-solvent (e.g., 0.5% to 1% DMSO), if tolerated by the assay. increase_cosolvent->success check_cosolvent->increase_cosolvent Yes use_ph Advanced Solution: Utilize pH modification to increase aqueous solubility (See Section 3). check_cosolvent->use_ph No use_ph->success

Sources

stability studies of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Profiling of 4,6-Diethoxy-5-methyl-1H-indole-2-carboxylic Acid (DEMICA)

Core Stability Profile & Chemical Logic

Executive Summary: 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid (referred to herein as DEMICA ) presents a unique stability challenge due to the electronic "push-pull" nature of its substituents. While the C2-carboxylic acid group typically stabilizes the indole ring against electrophilic attack at the C3 position, the strong electron-donating effects of the two ethoxy groups (at C4, C6) and the methyl group (at C5) significantly increase the electron density of the indole core.

The Stability Paradox:

  • High Oxidative Liability: The electron-rich ring system makes DEMICA exceptionally prone to oxidative degradation (formation of quinoidal species or oxindoles), even under mild conditions.

  • Decarboxylation Risk: Like many indole-2-carboxylic acids, DEMICA is susceptible to thermal decarboxylation, a process catalyzed by acidic environments and elevated temperatures, leading to the formation of the corresponding indole (4,6-diethoxy-5-methylindole).

Degradation Pathways (Visualized)

The following diagram illustrates the two primary failure modes: Oxidative Cleavage and Thermal Decarboxylation .

DEMICA_Degradation cluster_0 Critical Failure Modes Parent DEMICA (Parent Molecule) Radical Radical Cation (Intermediate) Parent->Radical Light / Air (O2) Decarb 4,6-Diethoxy-5-methylindole (Decarboxylated Product) Parent->Decarb Heat (>80°C) or Acid (H+) Oxindole Oxindole Derivatives (C2/C3 Oxidation) Radical->Oxindole Hydrolysis Quinone Quinone Imines (Colored Impurities) Radical->Quinone Further Oxidation

Caption: Figure 1. Primary degradation pathways of DEMICA. Note the bifurcation between thermal decarboxylation and oxidative decomposition.

Troubleshooting Guide: Analytical & Handling

This section addresses specific issues researchers encounter during HPLC analysis and synthesis.

Scenario A: Chromatographic Anomalies (HPLC/LC-MS)
SymptomProbable CauseTechnical Solution
Peak Splitting / Tailing Ionization State: The C2-carboxylic acid (

) is partially ionized at neutral pH, causing mixed retention modes.
Buffer Control: Maintain mobile phase pH at 2.5–3.0 (using Formic Acid or Phosphate buffer) to keep the acid protonated and neutral.
"Ghost" Peaks On-Column Oxidation: The electron-rich indole oxidizes inside the column due to dissolved oxygen or metallic frits.Degassing: Thoroughly degas mobile phases. Add 0.1 mM EDTA to the aqueous phase to chelate trace metals that catalyze oxidation.
Retention Time Shift Decarboxylation: The sample has converted to the less polar decarboxylated indole during preparation.Cold Handling: Prepare samples in a cooled autosampler (4°C). Avoid heating to dissolve; use sonication in DMSO/MeOH instead.
Scenario B: Physical Appearance & Storage
SymptomProbable CauseTechnical Solution
Sample turns Pink/Brown Quinone Formation: Oxidation of the indole ring leads to highly conjugated, colored quinoidal species.Inert Storage: Store under Argon/Nitrogen at -20°C. Protect from light using amber vials (indoles are photosensitive).
Gas Evolution (in solution) Decarboxylation: Release of

gas.
Avoid Acidic Heat: Do not reflux in acidic media. If acid catalysis is required, keep temperature <50°C.

Forced Degradation Protocols (Step-by-Step)

To validate stability-indicating methods, follow these stress testing protocols tailored for electron-rich indoles.

Protocol 1: Acid/Base Hydrolysis & Decarboxylation
  • Objective: Assess susceptibility to decarboxylation (Acid) and salt formation/ring opening (Base).

  • Step 1: Dissolve DEMICA to 1 mg/mL in Methanol/DMSO (90:10).

  • Step 2 (Acid): Add equal volume of 0.1 N HCl . Heat at 60°C for 4 hours.

    • Expectation: High degradation. Look for the decarboxylated product (M-44 mass shift in LC-MS).

  • Step 3 (Base): Add equal volume of 0.1 N NaOH . Stir at Room Temperature for 4 hours.

    • Warning: Avoid heating in base; electron-rich indoles can undergo complex polymerization or ring opening under drastic basic conditions.

  • Step 4: Neutralize and analyze via HPLC.

Protocol 2: Oxidative Stress
  • Objective: Simulate shelf-life oxidation.

  • Step 1: Prepare 1 mg/mL sample in Acetonitrile.

  • Step 2: Add 3%

    
      (Hydrogen Peroxide).
    
  • Step 3: Incubate at Room Temperature for 1–2 hours .

    • Note: DEMICA is highly sensitive. If degradation is >20% in 10 mins, repeat with 0.3%

      
      .
      
  • Step 4: Quench with sodium metabisulfite solution before analysis.

Protocol 3: Photostability
  • Objective: Confirm light sensitivity (critical for indoles).

  • Step 1: Expose solid sample (thin layer) and solution (in quartz cuvette) to 1.2 million lux hours (standard ICH Q1B).

  • Step 2: Wrap a control sample in aluminum foil (Dark Control).

  • Step 3: Compare impurity profiles. Expect oxindole formation in the exposed sample.

Stability Testing Workflow (ICH Q1A Aligned)

Stability_Workflow cluster_stress Stress Conditions (ICH Q1A) Start Start: DEMICA Sample Acid Acid (0.1N HCl) 60°C, 4h Start->Acid Base Base (0.1N NaOH) RT, 4h Start->Base Ox Oxidation (3% H2O2) RT, 1h Start->Ox Photo Photolytic 1.2M Lux Start->Photo Analysis HPLC/LC-MS Analysis (pH 3.0 Buffer) Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Report Generate Degradation Profile Analysis->Report

Caption: Figure 2. Standardized workflow for forced degradation studies of DEMICA.

Frequently Asked Questions (FAQs)

Q: Can I use UV detection at 254 nm for this molecule? A: Yes, the indole core absorbs strongly at 254 nm and 280 nm. However, oxidized degradants (oxindoles) often have shifted


. It is recommended to use a Diode Array Detector (DAD)  to track spectral shifts during stability studies.

Q: Why does my sample precipitate when adding water to the DMSO stock? A: DEMICA is lipophilic due to the ethoxy and methyl groups. The carboxylic acid improves solubility in basic buffers, but in neutral water, it may crash out. Solution: Maintain at least 30-50% organic solvent (MeOH/ACN) in your working solutions.

Q: Is the decarboxylation reversible? A: No. Decarboxylation releases


 gas, which escapes the system. Once the carboxylic acid is lost, the molecule becomes 4,6-diethoxy-5-methylindole, which has distinct pharmacological and chemical properties.

References

  • ICH Guidelines. ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Indole Chemistry. Synthesis and Chemistry of Indole.[1][2] Banaras Hindu University. (General mechanism of indole oxidation and electrophilic substitution). Available at: [Link]

  • Decarboxylation Mechanisms. The Decarboxylation of Ring-Substituted Indole-2-Carboxylic Acids. ResearchGate. (Mechanism of thermal decarboxylation in indoles). Available at: [Link]

  • HPLC Methodologies. Separation of Indole-2-carboxylic acid derivatives. SIELC Technologies.[3] (Chromatographic conditions for acidic indoles). Available at: [Link]

  • Oxidation Studies. Atmospheric oxidation mechanism and kinetics of indole. Atmospheric Chemistry and Physics. (Detailed radical oxidation pathways of the indole ring). Available at: [Link]

Sources

side reactions in the synthesis of polysubstituted indoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Queue: High Volume (Fischer Polymerization, Larock Regiocontrol, C-H Activation Failures)

Welcome to the Indole Synthesis Support Center. Unlike standard reviews, this guide is structured as a troubleshooting database. We address the specific "pain points" where synthesis fails—tar formation, wrong regioisomers, and catalyst death—and provide mechanistic root-cause analysis and validated protocols to fix them.

📂 Module 1: The Fischer Indole Synthesis

Common Ticket: "My reaction turned into a black tar, or I obtained the wrong regioisomer from an unsymmetrical ketone."

🔧 Diagnostic: Root Cause Analysis

The Fischer synthesis is robust but unforgiving. Two primary failure modes exist:

  • Acid-Catalyzed Polymerization: Electron-rich hydrazines (e.g., methoxy-substituted) are prone to oxidative degradation and polymerization under harsh Brønsted acid conditions (

    
    , PPA).
    
  • Regiochemical Drift: With unsymmetrical ketones (e.g., 2-methylcyclohexanone), the reaction splits based on the formation of the kinetic (less substituted) vs. thermodynamic (more substituted) enamine intermediate.

📉 Visualizing the Failure Point

The following diagram illustrates the critical divergence point where the reaction succeeds or fails (tar formation).

Fischer_Mechanism Start Arylhydrazine + Ketone Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Enamine_Kin Kinetic Enamine (Less Substituted) Hydrazone->Enamine_Kin Weak Acid / Aprotic Enamine_Therm Thermodynamic Enamine (More Substituted) Hydrazone->Enamine_Therm Strong Acid / Protic Cleavage N-N Bond Cleavage (Side Reaction) Hydrazone->Cleavage Electron-Rich Hydrazine + Strong Acid Sigmatropic [3,3]-Sigmatropic Shift (C-C Bond Formation) Enamine_Kin->Sigmatropic Enamine_Therm->Sigmatropic Indole Polysubstituted Indole Sigmatropic->Indole - NH3 Tar Polymerization/Tar Cleavage->Tar Oxidative Degradation

Caption: Divergent pathways in Fischer Synthesis. Electron-rich substrates often divert to N-N cleavage (red path) rather than the desired [3,3]-shift.

🛠️ Validated Protocol: The "Soft Acid" Modification

To avoid polymerization with electron-rich substrates, replace mineral acids with Lewis acids in non-protic solvents.

Protocol 1.1: ZnCl₂-Mediated Cyclization

  • Preparation: Mix arylhydrazine (1.0 equiv) and ketone (1.1 equiv) in glacial acetic acid (or toluene for extreme sensitivity).

  • Catalyst: Add anhydrous

    
     (2.0 equiv). Note: 
    
    
    
    must be fused/dried beforehand; moisture kills this reaction.
  • Reflux: Heat to 80–110 °C. Monitor via TLC. The "tar" threshold is usually >120 °C for methoxy-indoles.

  • Workup: Cool to RT. Pour into ice water. If a precipitate forms, filter it (often the pure indole). If oil forms, extract with EtOAc and wash with

    
     to remove acid traces.
    

Regiocontrol Rule of Thumb:

  • Targeting 3-substituted (via Kinetic Enamine): Use weak acids (

    
    ) and aprotic solvents.[1]
    
  • Targeting 2,3-disubstituted (via Thermodynamic Enamine): Use strong acids (

    
    , 
    
    
    
    ) and protic solvents (MeOH, EtOH).

📂 Module 2: Larock Heteroannulation (Pd-Catalyzed)

Common Ticket: "I have low yields, and the regioselectivity is the opposite of what I predicted."

🔧 Diagnostic: Steric vs. Electronic Control

The Larock synthesis (o-iodoaniline + internal alkyne) generally places the larger alkyne substituent at the C2 position and the smaller at C3. However, this rule fails when:

  • Substituents are electronically biased: An electron-withdrawing group (EWG) on the alkyne can override steric control.

  • Ligand Choice: Bulky phosphine ligands can exaggerate steric repulsion, forcing high regioselectivity, while smaller ligands may erode it.

  • Chloride Effect: Lack of chloride ions leads to poor catalytic turnover (Pd cluster formation).

📉 Visualizing the Decision Matrix

The regiochemistry is determined during the migratory insertion step.[2]

Larock_Cycle Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd o-iodoaniline Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert_A Insertion Path A (Bulky Group -> C2) Coord->Insert_A Standard Steric Control Insert_B Insertion Path B (Bulky Group -> C3) Coord->Insert_B EWG on Alkyne or Small Ligand Indole Final Indole Insert_A->Indole Reductive Elim. Insert_B->Indole Minor/Wrong Isomer

Caption: The migratory insertion step determines regioselectivity. Path A is favored by steric bulk; Path B is favored by specific electronic effects.

🛠️ Validated Protocol: The "Jeffery Condition" Modification

Standard Larock conditions (


, 

, DMF) often suffer from low turnover. The addition of LiCl is non-negotiable for difficult substrates.

Protocol 2.1: High-Efficiency Larock Synthesis

  • Reagents: o-Iodoaniline (1.0 equiv), Internal Alkyne (1.2 equiv).

  • Catalyst System:

    
     (5 mol%), 
    
    
    
    (10 mol%).
  • Additives:

    
     (2.5 equiv) AND LiCl (1.0 equiv) .
    
    • Why LiCl? It stabilizes the Pd(II) intermediate and prevents the formation of inactive Pd-black aggregates.

  • Solvent: DMF (0.2 M concentration).

  • Conditions: 100 °C for 12–24 h.

  • Troubleshooting: If regioselectivity is poor (approx 1:1 mixture), switch the ligand to tri-o-tolylphosphine . The increased bulk of the ligand reinforces the steric preference for the large group at C2.

📂 Module 3: Rh(III)-Catalyzed C-H Activation

Common Ticket: "The reaction works on the test scale but fails on scale-up due to oxidant precipitation or homocoupling."

🔧 Diagnostic: The Oxidant Bottleneck

Rh(III) catalysis (e.g.,


) typically requires a stoichiometric oxidant (usually Cu(OAc)₂) to regenerate the active catalyst.
  • Issue: Cu(II) salts are insoluble in many organic solvents, leading to heterogeneous mixtures that scale poorly.

  • Side Reaction: High concentrations of Cu(II) can cause oxidative homocoupling of the alkyne or the indole substrate itself.

📊 Oxidant Compatibility Matrix

Select the correct oxidant system based on your substrate's sensitivity.

Oxidant SystemProsConsBest Application
Cu(OAc)₂ (2.0 equiv) Standard, cheap.Insoluble, difficult workup, can cause chlorination if HCl present.Robust, simple substrates.
AgOAc / Ag₂CO₃ Homogenous in some solvents, milder.Expensive, silver waste.Precious intermediates, late-stage functionalization.
O₂ (Air) + Cu(OAc)₂ (cat.) Green, easy workup.Requires high temp, safety risk with flammable solvents.Large scale (with safety controls).
N-O Oxidants Soluble, mild.Can compete as a directing group.When metal oxidants fail.
🛠️ Validated Protocol: C-H Annulation with Soluble Oxidants

To avoid the "sludge" of Copper(II) acetate:

Protocol 3.1: Cationic Rh(III) with Ag(I)

  • Catalyst:

    
     (2.5 mol%).
    
  • Activator/Oxidant:

    
     (10 mol%) to generate cationic Rh species, plus 
    
    
    
    (2.0 equiv) OR Benzoquinone (1.0 equiv) if Cu is problematic.
  • Solvent: t-Amyl alcohol (favors C-H activation over degradation).

  • Directing Group: Ensure the N1 position has a directing group (e.g., N-pivaloyl or N-pyrimidyl) if C2-selectivity is desired. Free (NH)-indoles often undergo C3-functionalization or decomposition.

❓ Frequently Asked Questions (FAQ)

Q: In Fischer synthesis, my hydrazine has a nitro group, and the reaction won't start. A: Nitro groups are strong electron-withdrawing groups (EWGs) that deactivate the hydrazine. You must increase the temperature (>140 °C) and use a stronger acid like Polyphosphoric Acid (PPA). Standard acetic acid reflux will not work.

Q: How do I remove the N-protecting group after C-H activation? A: If you used an N-pivaloyl group, use


 in MeOH (reflux). If you used a pyrimidyl group, it is much harder to remove (requires strong reduction); plan your synthesis so the directing group is part of the final molecule or use a removable group like N-carbamoyl.

Q: I see a "dimer" in my oxidative coupling reaction. A: This is homocoupling. Decrease the concentration of the substrate (high dilution) and add the oxidant slowly (portion-wise) to keep the instantaneous concentration of the radical cation low relative to the coupling partner.

📚 References

  • Mechanistic Insight into Fischer Indole Synthesis:

    • Title: Mechanisms of the Fischer Indole Synthesis and Competing Cleavage Pathways.[3]

    • Source: NIH / PMC.

    • URL:[Link]

  • Larock Synthesis Troubleshooting & Regioselectivity:

    • Title: Regioselectivity of Larock Heteroannulation: A Contribution from Electronic Properties.[4]

    • Source: ACS Publications (J. Org.[4] Chem.).

    • URL:[Link]

  • Rh(III) C-H Activation Overview:

    • Title: Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report.

    • Source: ResearchGate / Review.[5]

    • URL:[Link]

  • Oxidative Coupling Side Reactions:

    • Title: Oxidative coupling strategies for the synthesis of indole alkaloids.[6][7]

    • Source: RSC (Chem. Soc. Rev.).[8]

    • URL:[Link]

  • General Indole Synthesis Protocols:

    • Title: Synthesis of indoles (Name Reactions & Protocols).

    • Source: Organic Chemistry Portal.[9]

    • URL:[Link]

Sources

scaling up the synthesis of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Chemistry & Scale-Up Guide Topic: Synthesis of 4,6-Diethoxy-5-methyl-1H-indole-2-carboxylic Acid Reference ID: TSC-IND-465-SC

Executive Summary & Route Selection

Target Molecule: 4,6-Diethoxy-5-methyl-1H-indole-2-carboxylic acid CAS Registry: 887361-18-4 (Methyl ester analog ref) Primary Application: Pharmaceutical intermediate (e.g., lipid modulators, kinase inhibitors).

Synthetic Strategy: For scaling up 2-carboxy-indoles, particularly those with electron-rich substitution patterns (diethoxy), the Reissert Indole Synthesis is the industry-standard "workhorse." While Fischer indole synthesis is common for simple indoles, it often suffers from regioselectivity issues with meta-substituted anilines. The Reissert route guarantees the position of the carboxyl group at C2 and is highly amenable to kilogram-scale production.

The Route:

  • Condensation: o-Nitrotoluene precursor + Diethyl oxalate

    
    o-Nitrophenylpyruvate.[1]
    
  • Reductive Cyclization: o-Nitrophenylpyruvate

    
     Amino-intermediate 
    
    
    
    Indole-2-carboxylic acid (via Zn/AcOH or H2/Pd).

Process Workflow & Logic

The following diagram illustrates the critical process flow and decision gates for the scale-up.

ReissertScaleUp Start Start: 1-Nitro-2,4-dimethyl- 3,5-diethoxybenzene Step1 Step 1: Condensation (Enolate Formation) Start->Step1 Reagent1 Diethyl Oxalate (1.2 equiv) KOEt or NaOEt (1.1 equiv) Reagent1->Step1 Check1 Viscosity Check: Is slurry stirrable? Step1->Check1 Action1 Add Toluene/Xylene co-solvent Check1->Action1 No Inter1 Intermediate: Potassium o-nitrophenylpyruvate Check1->Inter1 Yes Action1->Inter1 Step2 Step 2: Reductive Cyclization (Zn / AcOH or H2 / Pd-C) Inter1->Step2 Exotherm CRITICAL: Exotherm Control (Dosing Rate) Step2->Exotherm Product Target: 4,6-Diethoxy-5-methyl- 1H-indole-2-carboxylic acid Exotherm->Product Controlled

Caption: Logical process flow for the Reissert synthesis of the target indole, highlighting viscosity and exotherm control points.

Module 1: The Condensation Step

Objective: Reaction of 1-nitro-2,4-dimethyl-3,5-diethoxybenzene with diethyl oxalate to form the pyruvate enolate.

Stoichiometry Table:

Reagent Equiv. Role Critical Parameter
Nitro-Precursor 1.0 Limiting Reagent Purity >98% (HPLC)
Diethyl Oxalate 1.2 - 1.5 Electrophile Must be dry (Water <0.1%)
Potassium Ethoxide 1.1 - 1.3 Base Freshly prepared or high-grade commercial

| Solvent (Toluene/EtOH) | 10-15 V | Medium | Anhydrous; controls slurry viscosity |

Troubleshooting & FAQs

Q: The reaction mixture solidified into a "brick" inside the reactor. How do I salvage this?

  • Cause: The potassium salt of the nitrophenylpyruvate is highly insoluble in pure ether or ethanol at high concentrations. This is a common scaling issue.

  • Solution: Do not attempt to mechanically break it if the agitator is stuck. Add Toluene or Xylene (approx. 5 volumes) and gently heat to 40°C. The aromatic co-solvent helps solvate the organic portion of the salt and creates a stirrable slurry.

  • Prevention: For the next batch, use a solvent mixture of Toluene/Ethanol (4:1) initially, rather than pure Ethanol or Ether.[2]

Q: My yield is low (<50%), and I see unreacted starting material.

  • Cause: Moisture ingress. The ethoxide base reacts with atmospheric moisture to form hydroxide, which hydrolyzes the oxalate ester faster than the condensation occurs.

  • Diagnostic: Check the color.[3] A successful Reissert enolate is usually a deep red/purple. A pale yellow or brown color indicates failure.

  • Protocol: Ensure the reactor is inerted (N2/Ar). Dry the diethyl oxalate over molecular sieves before use.

Q: Should I use Sodium Ethoxide (NaOEt) or Potassium Ethoxide (KOEt)?

  • Expert Insight: Use Potassium Ethoxide (KOEt) .

  • Reasoning: The potassium cation is larger and "softer," often stabilizing the delocalized enolate better than sodium in Reissert reactions. Literature consistently shows higher yields (10-15% improvement) with potassium bases for hindered o-nitrotoluenes [1].

Module 2: Reductive Cyclization

Objective: Cyclization of the o-nitrophenylpyruvate to the indole core. Method: Zinc dust in Acetic Acid (Recommended for robustness) or H2/Pd-C (Green alternative).

Protocol: Zinc/Acetic Acid (Robust Method)[4]
  • Dissolve/suspend the crude pyruvate intermediate in Glacial Acetic Acid (10V).

  • Heat to 70-80°C.

  • Critical Step: Add Zinc dust (3-4 equiv) portion-wise. DO NOT add all at once.

Troubleshooting & FAQs

Q: The reaction exothermed violently upon Zinc addition.

  • Cause: The reduction of the nitro group is highly exothermic (

    
    ).
    
  • Control:

    • Use a screw-feeder for Zinc dust addition on a large scale.

    • Maintain internal temperature between 80-90°C. If it drops below 70°C, the reaction stalls; if it exceeds 100°C, you risk "runaway" decomposition and tar formation.

    • Visual Cue: The reaction is complete when the deep red color of the pyruvate fades to a light yellow/brown (indole color).

Q: The product is colored (pink/green) after workup.

  • Cause: Indoles are electron-rich and prone to oxidative coupling (formation of di-indolylmethanes or rosindoles) when exposed to air and light in acidic media.

  • Solution:

    • Perform the workup quickly.

    • Add a reducing agent (e.g., Sodium Metabisulfite) during the aqueous quench to scavenge oxidants.

    • Recrystallize immediately from Ethanol/Water or Acetic Acid/Water .

Q: Can I use Catalytic Hydrogenation (H2/Pd-C) instead of Zinc?

  • Risk Assessment: Yes, but proceed with caution.

  • Issue: The starting material contains two ethoxy groups and a methyl group. If the sulfur content (from sulfonated byproducts in previous steps) is non-zero, the catalyst will poison.

  • Selectivity: Ensure you do not reduce the benzene ring. Use 5% Pd/C at mild pressure (1-3 bar) and moderate temp (40-50°C). High pressure may reduce the indole C2-C3 double bond to an indoline [2].

Module 3: Purification & Isolation

Objective: Isolate 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid with >98% purity.

Data: Solubility Profile

Solvent Solubility (25°C) Solubility (80°C) Suitability
Water Insoluble Insoluble Anti-solvent
Ethanol Low High Ideal for Recrystallization
Toluene Moderate High Good for extraction

| Acetic Acid | Moderate | High | Good for crude isolation |

Recommended Workup:

  • Filter off Zinc salts (if Method A used) while hot.

  • Pour filtrate into cold water (10x volume).

  • The indole acid should precipitate as a solid.

  • Do not extract with DCM. Filtration is more scalable.

  • Purification: Recrystallize from Ethanol/Water (9:1). The 4,6-diethoxy substitution increases lipophilicity compared to simple indoles, so pure water washes are effective at removing inorganic impurities.

References

  • Reissert, A. (1897).[1][4] "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole."[1] Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Process Chemistry of Indoles: Repke, D. B., & Jernstedt, K. K. (1977). "Abbreviated synthesis of the specific serotonin uptake inhibitor 6-nitroquipazine." Journal of Organic Chemistry, 42(23), 3791. (Demonstrates Reissert scale-up principles).

Sources

refining experimental conditions for 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,6-Diethoxy-5-methyl-1H-indole-2-carboxylic Acid

Status: Active Subject: Optimization of Reaction Conditions & Handling Ticket ID: IND-5M-DE-002

Executive Technical Summary

Molecule Profile:

  • Core: Electron-rich Indole scaffold.

  • Substituents:

    • C4, C6-Diethoxy: Strong electron-donating groups (EDGs). These significantly raise the HOMO energy, making the indole ring highly nucleophilic at C3 and susceptible to oxidative degradation.

    • C5-Methyl: Weak EDG, adds lipophilicity and steric bulk.

    • C2-Carboxylic Acid: Electron-withdrawing (EWG) but capable of decarboxylation. It stabilizes the molecule as a zwitterion in neutral media but complicates solubility.

Critical Handling Warning: Due to the 4,6-diethoxy substitution, this indole is exceptionally electron-rich . It is prone to:

  • Acid-catalyzed polymerization (dimerization at C3).

  • Oxidative decomposition (turning pink/black) upon prolonged air exposure in solution.

  • Decarboxylation at temperatures >150°C without catalysis.

Solubility & Solvent Compatibility Guide

User Question: "I cannot get the starting material into solution for my coupling reaction. DCM and Toluene are failing. What should I use?"

Technical Insight: The C2-carboxylic acid creates a strong hydrogen-bond network (dimers) in the solid state, while the hydrophobic ethoxy/methyl groups repel water. This "amphiphilic conflict" results in poor solubility in both non-polar and strictly aqueous solvents.

Solubility Matrix:

Solvent SystemSolubility RatingApplication Notes
DMF / DMSO Excellent Preferred for nucleophilic substitutions and couplings. Remove DMF via aqueous workup or lyophilization; avoid rotary evaporation at high heat (decarboxylation risk).
THF Moderate Good for reductions. May require gentle heating (40°C) to fully dissolve.
DCM / Chloroform Poor Ineffective for the free acid. Tip: Add 1.1 eq. of DIPEA to generate the soluble ammonium salt, then it will dissolve instantly.
Alcohols (MeOH/EtOH) Good Suitable for esterification. Avoid if using strong Lewis acids (ether cleavage risk).
Water Insoluble Soluble only as the carboxylate salt (pH > 9).

Workflow Visualization: Reaction Decision Logic

This diagram illustrates the critical decision pathways for processing this scaffold, prioritizing the prevention of polymerization.

IndoleLogic Start 4,6-Diethoxy-5-methyl -1H-indole-2-COOH Goal Target Reaction? Start->Goal Decarb Decarboxylation (Remove C2-COOH) Goal->Decarb Coupling Amide Coupling (Attach Pharmacophore) Goal->Coupling Funct C3-Functionalization (Formylation/Acylation) Goal->Funct MethodA Copper/Quinoline (Thermal, 180°C) Decarb->MethodA Classical MethodB Ag2CO3/DMSO (Mild, 100°C) Decarb->MethodB Recommended Protect Protect N1? (Optional but Recommended) Coupling->Protect Vilsmeier Vilsmeier-Haack (POCl3/DMF) Funct->Vilsmeier Warning !! RISK !! Acid-Catalyzed Polymerization Funct->Warning HATU HATU/DIPEA/DMF Protect->HATU Direct or Protected

Caption: Decision matrix for downstream chemistry. Green nodes indicate recommended pathways for high yield.

Protocol Module A: Controlled Decarboxylation

User Question: "My decarboxylation reaction yielded a black tar. I used heat (200°C) and neat quinoline. What went wrong?"

Root Cause Analysis: Thermal decarboxylation at >180°C is too harsh for the 4,6-diethoxy system. The electron-rich ring undergoes oxidative polymerization at these temperatures. You must lower the activation energy barrier using a transition metal catalyst.

Recommended Protocol: Silver-Catalyzed Protodecarboxylation Reference: Goossen, L. J., et al. (2010). Ag-catalyzed protodecarboxylation.

  • Setup: Flame-dry a reaction vial.

  • Reagents:

    • Substrate (1.0 eq)

    • Ag₂CO₃ (0.1 eq) - Catalyst

    • Acetic Acid (0.2 eq) - Proton source

    • DMSO (0.2 M concentration)

  • Execution:

    • Heat to 100–110°C (Internal temperature).

    • Monitor by LCMS. Reaction is typically complete in 2–4 hours.

    • Note: The evolution of CO₂ gas will be visible.

  • Workup (Crucial):

    • Dilute with EtOAc.

    • Wash 3x with Water (to remove DMSO).

    • Filtration: Pass through a short pad of Celite/Silica to remove Silver.

    • Evaporate at <40°C.

Protocol Module B: Amide Coupling (Drug Synthesis)

User Question: "I'm seeing low conversion using EDC/NHS. The product co-elutes with a side product."

Technical Insight: EDC/NHS is often too slow for sterically crowded indoles. The side product is likely the N-acylurea rearrangement product or an N1-acylated isomer if the indole nitrogen is unprotected.

Optimized Protocol: HATU-Mediated Coupling

ParameterConditionRationale
Coupling Agent HATU (1.2 eq)Faster kinetics reduces time for side-reactions.
Base DIPEA (3.0 eq)Ensures the carboxylic acid is deprotonated (carboxylate) for activation.
Solvent DMF (Anhydrous)Solubilizes the zwitterionic intermediate.
Additive HOAt (Optional)Use if racemization of the amine partner is a concern.

Step-by-Step:

  • Dissolve Indole-2-COOH (1.0 eq) and DIPEA (3.0 eq) in DMF. Stir 5 min.

  • Add HATU (1.2 eq). The solution should turn yellow/orange (Activated Ester formation).

  • Stir 10 mins at RT.

  • Add the Amine partner (1.1 eq).

  • Monitor by TLC/LCMS.

    • Troubleshooting: If N1-acylation (reaction at the indole nitrogen) is observed, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine, which is highly selective for the carboxylate over the indole nitrogen.

FAQ: Stability & Storage

Q: The powder turned pink after leaving it on the bench for a week. Is it ruined? A: The pink color indicates surface oxidation (formation of indolyl-radical species), common in diethoxy-indoles.

  • Fix: Dissolve in EtOAc and wash with a dilute solution of Sodium Metabisulfite (Na₂S₂O₅). Recrystallize from EtOH/Water.

  • Prevention: Store at -20°C under Argon.

Q: Can I use acid chlorides (SOCl₂) to activate the acid? A: Avoid if possible. The HCl byproduct generated will protonate the C3 position, leading to dimerization (electrophilic attack of one indole on another). If you must use an acid chloride, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which generates neutral conditions, or use Oxalyl Chloride with catalytic DMF in DCM at 0°C with excess pyridine to scavenge HCl immediately.

References

  • Indole Reactivity & Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Decarboxylation Protocols: Goossen, L. J., Rodríguez, N., & Linder, C. (2010). "Silver-Catalyzed Protodecarboxylation of Carboxylic Acids". Journal of the American Chemical Society, 132(11), 3662–3663. Link

  • Amide Coupling Selectivity: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Organic Process Research & Development, 20(2), 140–177. Link

  • Handling Electron-Rich Indoles: Bandini, M., & Eichholzer, A. (2009). "Catalytic Functionalization of Indoles in C2 and C3 Positions". Angewandte Chemie International Edition, 48(51), 9608-9644. Link

Validation & Comparative

A Comparative Guide to 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid and Other Indole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique bicyclic structure, comprising a benzene ring fused to a pyrrole ring, provides a template for designing molecules that can interact with a wide range of biological targets, leading to diverse therapeutic applications including anticancer, anti-inflammatory, and antimicrobial agents.[4][5][6] This guide provides a comparative analysis of substituted indole-2-carboxylic acid derivatives, with a special focus on understanding the potential profile of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid by examining its structural analogs.

While specific experimental data for 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid is not extensively available in the public domain, we can infer its likely physicochemical and biological properties by analyzing the structure-activity relationships (SAR) of closely related indole-2-carboxylic acid derivatives. This guide will synthesize available data on select analogs to provide a predictive comparison.

The Indole-2-Carboxylic Acid Motif: A Privileged Scaffold

The indole-2-carboxylic acid moiety is a particularly interesting pharmacophore. The carboxylic acid group at the 2-position can act as a key interacting group with biological targets, often forming hydrogen bonds or salt bridges. The indole ring itself can participate in various non-covalent interactions, including hydrophobic and π-stacking interactions.[7] The substituents on the indole ring play a crucial role in modulating the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties and its biological activity.

Comparative Analysis of Indole-2-Carboxylic Acid Derivatives

To build a comprehensive picture, we will compare the hypothetical profile of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid (Target Compound) with known indole-2-carboxylic acid derivatives for which experimental data is available. The selected comparators are:

  • Indole-2-carboxylic acid (Parent Compound)

  • 5-Methoxy-1H-indole-2-carboxylic acid (Methoxy Analog)

  • 5-Nitro-1H-indole-2-carboxylic acid (Nitro Analog)

This selection allows for an examination of the effects of electron-donating (methoxy, ethoxy, methyl) and electron-withdrawing (nitro) groups on the indole scaffold.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its developability. Properties such as solubility and lipophilicity (logP) affect everything from formulation to bioavailability.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logPPredicted Aqueous Solubility (mg/L)
Target Compound C₁₄H₁₇NO₄263.29~2.5Low to Moderate
Parent Compound C₉H₇NO₂161.161.83[8]719.9[3]
Methoxy Analog C₁₀H₉NO₃191.181.95Moderate
Nitro Analog C₉H₆N₂O₄206.161.75Low

Predictions are based on computational models and trends observed in related structures.

The ethoxy and methyl groups on the target compound are expected to increase its lipophilicity compared to the parent compound and the methoxy analog. This increased lipophilicity may lead to lower aqueous solubility but could enhance membrane permeability. The nitro group in the nitro analog, being electron-withdrawing and polar, results in a lower predicted logP and likely poor solubility.

Synthesis Strategies

The synthesis of indole-2-carboxylic acid derivatives often follows established routes such as the Fischer, Reissert, or Larock indole syntheses.[9][10] A common modern approach for substituted indoles is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne.[9]

Below is a generalized synthetic workflow for a substituted indole-2-carboxylic acid.

Synthetic Workflow start Substituted o-Haloaniline larock Larock Indole Synthesis start->larock alkyne Propargyl Ester alkyne->larock pd_catalyst Pd Catalyst, Ligand, Base pd_catalyst->larock ester Indole-2-carboxylate Ester larock->ester hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) ester->hydrolysis product Indole-2-carboxylic Acid hydrolysis->product

Caption: Generalized workflow for the synthesis of indole-2-carboxylic acids.

Experimental Protocol: Larock Indole Synthesis (General) [9]

  • Reaction Setup: To an oven-dried reaction vessel, add the substituted o-haloaniline (1.0 equiv.), the propargyl ester (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a suitable solvent (e.g., DMF or 1,4-dioxane) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the indole-2-carboxylate ester.

  • Hydrolysis: Dissolve the purified ester in a mixture of a suitable solvent (e.g., THF/methanol) and aqueous sodium hydroxide solution. Stir at room temperature or with gentle heating until the ester is fully hydrolyzed.

  • Acidification and Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry to yield the final indole-2-carboxylic acid product.

Biological Activity: A Comparative Outlook

Indole derivatives have demonstrated a wide spectrum of biological activities. Here, we focus on two key areas: anticancer and anti-inflammatory effects.

Anticancer Activity

Many indole-2-carboxylic acid derivatives have been investigated for their antiproliferative activity against various cancer cell lines.[1][2] The mechanism of action can vary, with some compounds acting as inhibitors of protein kinases, tubulin polymerization, or other key cellular processes.[4][11]

Experimental Protocol: MTT Assay for Cytotoxicity [12]

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Indole Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilizing Agent (DMSO) incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze

Sources

Strategic SAR Guide: 4,6-Diethoxy-5-methyl-1H-indole-2-carboxylic Acid (DEMICA) & Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid (referred to herein as DEMICA ). This molecule represents a highly specialized, electron-rich scaffold used primarily in the development of ligands for GPR35 (G-protein coupled receptor 35) and the NMDA receptor glycine site .

Executive Summary: The Scaffold at a Glance

4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid (DEMICA) is a synthetic indole-2-carboxylate characterized by a unique substitution pattern that maximizes lipophilicity and electron density on the benzenoid ring. Unlike its natural analogue DHICA (5,6-dihydroxyindole-2-carboxylic acid), which is a hydrophilic metabolite of melanin and a moderate GPR35 agonist, DEMICA serves as a lipophilic probe . It is utilized to explore hydrophobic pockets in receptor binding sites where the natural ligand's polarity is a limiting factor for membrane permeability or potency.

Key Differentiators
FeatureDEMICA (The Product) DHICA (Natural Analogue) Gavestinel (Synthetic Standard)
Structure 4,6-Diethoxy, 5-Methyl5,6-Dihydroxy4,6-Dichloro, 3-Formyl
Electronic State Electron-Rich (Strong Donor)Electron-Rich (Donor)Electron-Poor (Withdrawing)
Lipophilicity (cLogP) High (~3.5 - 4.2)Low (< 1.0)Moderate (~2.5)
Primary Target GPR35 (Probed), NMDAGPR35 (Agonist)NMDA (Glycine Site Antagonist)
Solubility DMSO/EthanolWater/BufferDMSO

Structure-Activity Relationship (SAR) Analysis

The pharmacological utility of DEMICA is defined by three critical structural zones. Understanding these allows researchers to rationally select this building block over alternatives.

Zone 1: The 2-Carboxylic Acid (The Anchor)
  • Function: This moiety is non-negotiable for biological activity in this class. It forms a critical salt bridge with arginine residues (e.g., Arg166 in GPR35 or Arg260 in NMDA GluN1).

  • SAR Insight: Esterification (e.g., ethyl ester) abolishes direct binding but dramatically improves cell permeability, making the ester form a vital prodrug for intracellular targets or in vivo assays.

Zone 2: The 4,6-Diethoxy Substitution (The Hydrophobic Clamp)
  • Comparison: Standard NMDA antagonists like Gavestinel use 4,6-dichloro groups. Chlorine is electron-withdrawing and lipophilic.

  • DEMICA Advantage: The ethoxy groups are electron-donating and significantly bulkier.

    • Steric Effect: The 4,6-diethoxy pattern creates a "wider" molecular profile, probing the plasticity of the receptor's hydrophobic pocket. If the pocket is tight, DEMICA will lose potency compared to the dichloro analogue. If the pocket is flexible (as in GPR35), the extra hydrophobic contact surface enhances affinity.

    • Electronic Effect: The strong electron donation increases the pKa of the indole NH, potentially strengthening hydrogen bond interactions with backbone carbonyls in the receptor.

Zone 3: The 5-Methyl Group (The Metabolic Shield)
  • Function: In many indole drugs, the C5 position is a metabolic "hotspot" for hydroxylation by Cytochrome P450.

  • SAR Insight: The 5-methyl group blocks this metabolic attack, extending the half-life of the molecule compared to unsubstituted analogues. Furthermore, it fills the "deep" hydrophobic cleft often found between the 4 and 6 substituents.

Comparative Performance: GPR35 & NMDA Targets

The following table synthesizes predicted and observed performance metrics based on the indole-2-carboxylate scaffold literature.

Table 1: Comparative Efficacy Profile
ParameterDEMICA (4,6-diethoxy-5-Me)DHICA (5,6-dihydroxy)Gavestinel Analogue (4,6-dichloro)
GPR35 Potency (EC50) High (nM range) PredictedModerate (µM range)Low / Inactive
NMDA Binding (Ki) Moderate (Steric Clash risk)Inactive (Too polar)High (nM range)
Membrane Permeability Excellent PoorGood
Metabolic Stability High (Blocked C5)Low (Rapid oxidation)High (Halogenated)
Oxidative Liability Moderate (Electron rich)High (Polymerizes to melanin)Low

Expert Insight: Use DEMICA when your lead compound (DHICA) is too polar to cross the blood-brain barrier (BBB) or gut membrane. The ethoxy groups mimic the hydrogen-bond acceptor capability of hydroxyls (via the ether oxygen) while masking the donor, maintaining receptor recognition while boosting permeability.

Visualizing the Mechanism

The following diagram illustrates the interaction logic and the decision tree for selecting DEMICA in a drug discovery campaign.

SAR_Logic Scaffold Indole-2-Carboxylic Acid (Core Scaffold) Path_Natural Natural Ligand (DHICA) 5,6-Dihydroxy Scaffold->Path_Natural Path_Synthetic Synthetic Antagonist (Gavestinel) 4,6-Dichloro Scaffold->Path_Synthetic Path_DEMICA DEMICA (Probe) 4,6-Diethoxy-5-Methyl Scaffold->Path_DEMICA Target_GPR35 Target: GPR35 (Metabolic/Inflammation) Target_NMDA Target: NMDA (Neurological) Path_Natural->Target_GPR35 Endogenous Agonist Outcome_Polar High Potency Low Permeability Path_Natural->Outcome_Polar Path_Synthetic->Target_NMDA Classic Antagonist Outcome_Specific High Specificity (Glycine Site) Path_Synthetic->Outcome_Specific Path_DEMICA->Target_GPR35 Optimized Agonist Path_DEMICA->Target_NMDA Lipophilic Probe Outcome_Lipophilic High Potency High Permeability (Metabolic Stability) Path_DEMICA->Outcome_Lipophilic

Caption: Decision matrix for Indole-2-carboxylate optimization. DEMICA bridges the gap between natural polarity and synthetic bioavailability.

Experimental Protocols (Self-Validating Systems)

To validate the activity of DEMICA analogues, the following protocols are recommended. These are designed to minimize false positives caused by the oxidative instability of electron-rich indoles.

Protocol A: GPR35 Dynamic Mass Redistribution (DMR) Assay

Objective: Measure real-time GPR35 activation in living cells without radioactive labels.

  • Cell Preparation: Seed HT-29 cells (naturally expressing GPR35) in fibronectin-coated 384-well microplates. Culture for 24h to reach >95% confluence.

  • Starvation Step (Critical): Replace medium with assay buffer (HBSS + 20mM HEPES) and incubate for 16h. Reasoning: This removes endogenous ligands (like kynurenic acid) that may desensitize the receptor.

  • Compound Handling: Dissolve DEMICA in 100% DMSO to 10 mM. Serial dilute in DMSO, then transfer to assay buffer (Final DMSO < 0.1%).

    • Control: Use Zaprinast (10 µM) as the positive control standard.

  • Measurement: Transfer plates to the DMR reader (e.g., EnSpire). Equilibrate for 10 min (baseline).

  • Injection: Add 10 µL of DEMICA solution. Record wavelength shift (pm) for 60 min.

  • Validation: Pre-treat a subset of wells with ML-145 (GPR35 antagonist). If DEMICA signal is not abolished, the response is off-target.

Protocol B: Synthesis Verification (Fischer Indole Strategy)

Objective: Synthesize DEMICA analogues with high purity.

  • Reactants: Combine 3,5-diethoxy-4-methylphenylhydrazine hydrochloride (1 eq) with ethyl pyruvate (1.1 eq) in ethanol.

  • Cyclization: Add polyphosphoric acid (PPA) or ZnCl2 (Lewis Acid catalyst) and reflux at 80°C for 4 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The hydrazone intermediate should disappear.

  • Workup: Pour into ice water. The ester precipitates. Filter and wash with cold water.

  • Hydrolysis (The Critical Step): Reflux the ester in LiOH/THF/Water (1:1:1). Avoid NaOH/MeOH if the ethoxy groups are sensitive to transesterification, though LiOH is generally safer.

  • Purification: Acidify to pH 3 with 1N HCl. Recrystallize from Ethanol/Water.

    • Purity Check: 1H NMR must show a singlet at ~7.1 ppm (C3-H) and broad singlet >11 ppm (NH).

References

  • GPR35 Agonism & DHICA: Deng, H., et al. (2012). "Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues." Journal of Medicinal Chemistry.

  • Indole-2-Carboxylic Acid Scaffold (HIV Integrase): Zhao, X., et al. (2014). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." Bioorganic & Medicinal Chemistry.

  • NMDA Glycine Site Antagonists (Gavestinel): Di Fabio, R., et al. (1997). "Substituted Indole-2-carboxylic Acid Derivatives as Glycine Site NMDA Antagonists." Journal of Medicinal Chemistry.

  • Chemical Properties (PubChem): "Indole-2-carboxylic acid." PubChem Database.

Comparative Guide: Cross-Reactivity Profiling of Substituted Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indole Paradox

The indole scaffold is arguably the most "privileged" structure in medicinal chemistry, forming the core of endogenous ligands (serotonin, melatonin), blockbuster drugs (indomethacin, sunitinib), and natural alkaloids. However, this privilege comes with a significant liability: promiscuity .

Because the indole core mimics the tryptophan side chain, substituted indoles frequently exhibit high cross-reactivity across G-protein coupled receptors (GPCRs), particularly the 5-HT (serotonin) family, dopamine receptors, and kinase ATP-binding pockets.

This guide objectively compares the performance of different substitution strategies (C3 vs. C5 vs. N1) in mitigating off-target liabilities and details a self-validating experimental framework for quantifying cross-reactivity.

Comparative Analysis: Substitution Strategies & Selectivity Profiles

To optimize an indole lead, researchers typically choose between three primary modification vectors. The table below compares these strategies based on their impact on selectivity (performance) and cross-reactivity risks.

Table 1: Performance Comparison of Indole Substitution Vectors
FeatureStrategy A: C3-Substitution Strategy B: C5-Substitution Strategy C: N1-Substitution
Primary Utility Potency Driver. Mimics the endogenous ethylamine side chain of serotonin.Selectivity Tuner. Electronic modulation of the ring system.PK/Metabolic Optimizer. Blocks metabolism; alters solubility.
Cross-Reactivity Risk High. Frequently hits 5-HT1, 5-HT2, and D2 receptors indiscriminately.Low to Moderate. Can discriminate between 5-HT subtypes (e.g., 1A vs. 2A).Variable. Can introduce steric clashes that prevent binding to endogenous pockets.
PAINS Liability High. Alkylidene indoles at C3 are often Michael acceptors (covalent modifiers).Low. Generally chemically stable.Low. Stable, though N-alkylation can affect H-bond donor capacity.
Key Example Tryptamines, Sumatriptan (High 5-HT potency, broad spectrum).Vilazodone (5-CN group confers high 5-HT1A selectivity over D2).[1]Indomethacin (N-benzoyl group provides COX specificity).
Experimental Focus Requires rigorous kinetic profiling to rule out covalent inhibition.Requires electronic parameter analysis (Hammett constants) to correlate binding.Requires permeability (PAMPA) and metabolic stability assays.
Technical Insight: The C5 "Electronic Switch"

Experimental data indicates that C5 substitution is the most effective lever for reducing cross-reactivity.

  • Mechanism: Unsubstituted indoles have high electron density at C3, facilitating promiscuous cation-pi interactions in receptor pockets.

  • Evidence: Introducing an electron-withdrawing group (EWG) like Cyano (-CN) or Fluoro (-F) at C5 reduces the electron density of the pi-system. In the case of Vilazodone , a 5-CN substitution resulted in a >500-fold selectivity window for 5-HT1A over D2 receptors, whereas the unsubstituted analog showed only 10-fold selectivity [1].

Visualizing the SAR Logic

The following diagram illustrates the decision-making process for optimizing indole selectivity based on the comparative analysis above.

Indole_SAR_Logic Start Indole Lead Candidate Check_Potency Is Potency < 10 nM? Start->Check_Potency Branch_C3 Strategy A: C3-Mod (Increase Potency) Check_Potency->Branch_C3 No (Needs Potency) Branch_C5 Strategy B: C5-Mod (Improve Selectivity) Check_Potency->Branch_C5 Yes (Needs Selectivity) Branch_N1 Strategy C: N1-Mod (Fix PK/ADME) Check_Potency->Branch_N1 Yes (Needs Stability) Risk_PAINS Risk: PAINS/Covalent (Michael Acceptor?) Branch_C3->Risk_PAINS Soln_Electronic Soln: EWG (-F, -CN) Reduces Pi-Density Branch_C5->Soln_Electronic Soln_Steric Soln: Steric Bulk Blocks Metabolic Site Branch_N1->Soln_Steric Outcome_Promiscuous Outcome: High Potency Low Selectivity Risk_PAINS->Outcome_Promiscuous Outcome_Selective Outcome: Subtype Selective (e.g. 5-HT1A > D2) Soln_Electronic->Outcome_Selective

Caption: Decision tree for indole optimization. C5-substitution (Green path) is the preferred route for resolving cross-reactivity issues.

Experimental Framework: Self-Validating Cross-Reactivity Protocol

To objectively assess the performance of your derivatives, you cannot rely on a single assay. You must implement a Self-Validating Screening Cascade .

The "Gold Standard" Protocol: Competitive Radioligand Binding Panel

While functional assays (cAMP/Ca2+) are useful, radioligand binding (Ki) remains the definitive metric for cross-reactivity because it is independent of receptor coupling efficiency (which varies by cell line).

Objective

Determine the affinity (


) of the indole derivative against a "Safety Panel" of receptors (5-HT1A, 5-HT2A, D2, Alpha-1, hERG).
Materials
  • Membrane Prep: CHO-K1 cells overexpressing human recombinant receptors (e.g., h5-HT1A).

  • Radioligand:

    
    -8-OH-DPAT (for 5-HT1A) or 
    
    
    
    -Ketanserin (for 5-HT2A).
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

    • Critical Additive:0.1% Ascorbic Acid . Indoles are prone to oxidation.[2] Ascorbic acid prevents the formation of oxidation byproducts that cause false positives.

Step-by-Step Methodology
  • Preparation of Test Compounds:

    • Dissolve indole derivatives in 100% DMSO to 10 mM.

    • Perform serial dilutions (1:3) to generate an 8-point concentration curve (range: 10

      
      M to 0.3 nM).
      
    • Self-Validation Step: Include a reference standard (e.g., Serotonin) in every plate. If the

      
       of the reference deviates >2-fold from historical mean, invalidate the run.
      
  • Incubation:

    • In a 96-well plate, add:

      • 25

        
        L Assay Buffer.
        
      • 25

        
        L Test Compound (or DMSO control).
        
      • 25

        
        L Radioligand (at concentration = 
        
        
        
        of the ligand).
      • 175

        
        L Membrane Suspension.
        
    • Incubate at 25°C for 60 minutes (equilibrium).

  • Termination & Readout:

    • Filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding of hydrophobic indoles).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via Liquid Scintillation Counting.

  • Data Analysis (The Cheng-Prusoff Correction):

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       (Inhibitory Constant) to normalize for radioligand concentration:
      
      
      
      
      Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant.
Interpreting the Data: The Selectivity Ratio

Calculate the Selectivity Ratio to quantify performance:



  • Ratio < 10: Non-selective (High risk of side effects).

  • Ratio > 100: Acceptable for lead declaration.

  • Ratio > 1000: Ideal clinical candidate profile.

Workflow Visualization: The Screening Cascade

This diagram outlines the sequence of assays required to filter out promiscuous indoles before they reach in vivo studies.

Screening_Cascade Library Indole Library (Substituted) Primary Primary Screen (Single Point @ 10uM) Library->Primary Hit_ID Hit Identification (>50% Inhibition) Primary->Hit_ID Counter Counter Screen (D2, hERG, Kinases) Hit_ID->Counter Parallel Processing Binding Ki Determination (Dose-Response) Hit_ID->Binding Lead Qualified Lead (Selectivity > 100x) Counter->Lead Low Affinity Functional Functional Assay (GTPyS / cAMP) Binding->Functional Confirmed Binder Functional->Lead Agonist/Antagonist Confirmed

Caption: Screening cascade. Counter-screens (Red) are critical for indoles to rule out D2/hERG liability early.

References

  • Heinrich, T., et al. (2004). Synthesis and structure-activity relationship in a class of indolebutylpiperazines as dual 5-HT(1A) receptor agonists and serotonin reuptake inhibitors.[1] Journal of Medicinal Chemistry, 47(19), 4684–4692. Link

  • Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010). Marine indole alkaloids: potential new drug leads for the control of depression and anxiety. Chemical Reviews, 110(8), 4489–4497. Link

  • National Institute of Mental Health (NIMH). (2025). Psychoactive Drug Screening Program (PDSP) Assay Protocols. UNC School of Medicine. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

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Safety Operating Guide

Personal protective equipment for handling 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

In drug discovery workflows, 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid serves as a critical scaffold, particularly in the synthesis of bioactive heterocycles. While structurally related to common indole metabolites, the addition of ethoxy and carboxylic acid moieties increases its polarity and potential for mucosal irritation.

This guide moves beyond generic safety data sheets (SDS). It integrates chemical hygiene with practical laboratory logistics to ensure researcher safety and compound integrity . The protocols below assume the compound is handled as a high-purity solid (powder) or in organic solution.

Hazard Mechanism & Risk Profiling

To select the correct PPE, one must understand the mechanism of injury. This compound presents three primary vectors of risk:

  • Proton Donation (Acidic Irritation): As a carboxylic acid (

    
    ), moisture on the skin or mucous membranes facilitates proton donation, leading to immediate irritation (contact dermatitis) or respiratory distress if inhaled.
    
  • Indole Sensitization: Indole derivatives are known sensitizers. Repeated low-level exposure via inhalation or skin contact can trigger hypersensitivity reactions.

  • Physical Dispersion (Dust): As a fine organic powder, static charge accumulation often causes "fly-away" behavior during weighing, expanding the contamination zone beyond the balance.

Hazard Classification (GHS)
Hazard CodeDescriptionOperational Implication
H315 Causes skin irritationDirect contact with powder or high-conc. solution requires barrier protection.[1][2][3]
H319 Causes serious eye irritationSafety glasses are insufficient. Goggles are mandatory for powder handling.
H335 May cause respiratory irritationAll open handling must occur under negative pressure (Fume Hood).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. This system relies on redundancy : if one barrier fails, a secondary barrier is already in place.

PPE Selection Table
Zone / ActivityRespiratoryHand ProtectionEye/FaceBody
Storage & Transport (Sealed)N/A (if sealed)Single Nitrile (0.11 mm)Safety GlassesLab Coat
Weighing / Open Handling (< 1g)Fume Hood (Sash @ 18")Double Nitrile (Outer: 0.11 mm)Chemical Splash Goggles Lab Coat + Tyvek Sleeves
Scale-Up / High Dust (> 1g)N95/P100 + Fume HoodDouble Nitrile (Outer: 0.14 mm)Chemical Splash GogglesTyvek Lab Coat (Anti-static)
Spill Cleanup P100 Half-Face RespiratorDouble Nitrile + Utility GlovesGoggles + Face ShieldTyvek Suit + Shoe Covers
Technical Rationale
  • Glove Permeation: Standard nitrile provides excellent protection against the solid acid. However, if dissolved in DCM (Dichloromethane) or DMF , nitrile breakthrough times drop to <5 minutes. Protocol: If using DCM, wear Silver Shield/Laminate under-gloves.

  • Eye Protection: Standard safety glasses allow fine dust to migrate around the lens during static discharge events. Unvented or indirect-vent goggles seal the orbital area completely.

Decision Logic: PPE & Containment

The following flowchart illustrates the decision-making process for selecting containment and PPE based on the state of the matter and quantity.

PPE_Decision_Tree Start START: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty Quantity > 1 gram? Solid->Qty Solvent Solvent Type? Liquid->Solvent LowQty Standard Protocol: Fume Hood + Goggles Double Nitrile Qty->LowQty No HighQty High Dust Protocol: Fume Hood + N95 Backup Anti-static Tyvek Qty->HighQty Yes StdSolv Ethanol/Water/DMSO: Standard Nitrile Gloves Solvent->StdSolv Low Permeation AggSolv DCM/DMF/THF: Laminate Liners + Nitrile Outer Solvent->AggSolv High Permeation

Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent compatibility.

Operational Protocols

A. Weighing & Transfer (The Critical Step)

The highest risk of exposure occurs during weighing due to static dispersion.

  • Engineering Control: Operate strictly within a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or ionizer bar inside the hood before opening the vial. This prevents the "poof" effect where charged powder repels from the spatula.

  • Technique:

    • Place the receiving vessel (tare) inside the hood.

    • Loosen the cap of the source bottle before entering the hood to minimize dexterity requirements.

    • Transfer using a disposable antistatic spatula.

    • Wipe Down: Immediately wipe the exterior of the source bottle and the balance area with a damp Kimwipe (water/surfactant) to capture invisible dust.

B. Solubilization
  • Solvent Choice: 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid is sparingly soluble in water but soluble in DMSO, Methanol, and DMF.

  • Exothermic Caution: When dissolving in basic media (to form the salt), mild heat may be generated. Add solid to liquid slowly.

C. Workflow Visualization

Handling_Workflow Storage 1. Storage (4°C, Dark, Desiccated) Prep 2. Preparation (Don PPE, Check Hood Flow) Storage->Prep Retrieve Weigh 3. Weighing (Anti-static, Closed Sash) Prep->Weigh Transfer Dissolve 4. Solubilization (Add Solvent to Solid) Weigh->Dissolve Process Waste 5. Disposal (Solid: Incineration Liquid: Organic Stream) Weigh->Waste Contaminated Wipes Dissolve->Waste Cleanup

Figure 2: Step-by-step operational workflow ensuring containment from storage to disposal.

Emergency Response & First Aid

Self-Validating Safety System: Ensure an eyewash station is within 10 seconds (approx. 55 feet) of the workstation before starting. Test it weekly.

IncidentImmediate ActionSecondary Action
Eye Contact Flush immediately for 15 mins. Hold eyelids open.Seek medical attention.[1][2][3][4][5][6] Do not rub eyes (abrasion risk).
Skin Contact Brush off dry powder gently, then wash with soap/water.Monitor for redness/blistering (delayed acid burn).
Inhalation Move to fresh air.[1][4][5][6] Sit upright to ease breathing.If wheezing occurs, medical evaluation is required (sensitization check).
Spill (Solid) Cover with wet paper towels to prevent dust.Scoop into hazardous waste bag. Wipe area with weak base (NaHCO3).

Disposal & Decommissioning

Do not dispose of this compound down the drain. As a bioactive intermediate, it poses environmental risks.

  • Solid Waste: Collect in a dedicated container labeled "Solid Organic Hazardous Waste."

  • Liquid Waste:

    • If dissolved in DMSO/Methanol: "Non-Halogenated Organic Waste."

    • If dissolved in DCM/Chloroform: "Halogenated Organic Waste."

  • Destruction: The preferred method is incineration at an approved facility to ensure complete thermal decomposition of the indole ring.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7] National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Respiratory Protection Standard (29 CFR 1910.134).[8][9] United States Department of Labor. [Link][8][9][10]

  • PubChem. (n.d.). Indole-2-carboxylic acid (Compound Summary).[1][6][11] National Library of Medicine. Retrieved October 26, 2023. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.[8] ACS Center for Lab Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.